Thalidomide-NH-C8-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLYBRNISBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-NH-C8-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C8-NH2 hydrochloride is a synthetic, bifunctional molecule that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates the well-characterized thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an eight-carbon alkyl chain (C8) terminating in a primary amine. This amine group provides a versatile reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation. As a component of a PROTAC, this compound facilitates the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the application of this compound in targeted protein degradation.
Chemical Structure and Properties
This compound is a synthetic compound used as a linker in the synthesis of PROTACs.[1][2][3] It contains a thalidomide-based Cereblon (CRBN) ligand.[1][2][3]
Chemical Structure
IUPAC Name: 4-((8-aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
SMILES: Cl.NCCCCCCCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12[4]
InChI Key: YVIZBYPPHMBVPA-UHFFFAOYSA-N[5]
| Property | Value | Source |
| CAS Number | 2446474-06-0 | [1][4] |
| Molecular Formula | C21H29ClN4O4 | [4][6] |
| Molecular Weight | 436.93 g/mol | [6] |
| Appearance | Solid Powder | [5] |
| Purity | ≥95% (HPLC) | [6] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C, sealed, away from moisture and light. | [7] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[8] This binding event alters the substrate specificity of the CRL4-CRBN complex.[8] When incorporated into a PROTAC, which also includes a ligand for a target protein, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Western Blotting for Protein Degradation
This is a fundamental technique to assess the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Caption: Standard workflow for Western Blot analysis.
Quantitative Proteomics for Specificity Analysis
To assess the selectivity of the PROTAC, a proteome-wide analysis is recommended.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins across all samples. Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.
Caption: Workflow for quantitative proteomics.
Ternary Complex Formation Assay (TR-FRET)
This assay confirms the formation of the PROTAC-mediated ternary complex.
Methodology:
-
Reagents:
-
Recombinant, tagged target protein (e.g., GST-tagged).
-
Recombinant, tagged CRBN (e.g., His-tagged).
-
PROTAC synthesized with this compound.
-
Fluorescently labeled antibodies against the tags (e.g., Tb-anti-GST and AF488-anti-His).
-
-
Assay Procedure:
-
In a microplate, combine the recombinant proteins and the PROTAC at various concentrations.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow complex formation.
-
-
Data Acquisition: Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. An increased signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.
Caption: Logic diagram for TR-FRET assay.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at inducing the degradation of specific target proteins. Its thalidomide headgroup reliably recruits the CRBN E3 ligase, while the C8 linker with a terminal amine provides the necessary spacing and a convenient point of attachment for target-specific ligands. The experimental protocols outlined in this guide provide a framework for researchers to effectively characterize the efficacy, selectivity, and mechanism of action of PROTACs developed using this versatile linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Thalidomide-NH-C8-NH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for Thalidomide-NH-C8-NH2 hydrochloride. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a linker-equipped ligand for the E3 ubiquitin ligase Cereblon (CRBN). The synthesis involves a multi-step process commencing from readily available starting materials, culminating in the desired amino-terminated C8-linker functionalized thalidomide (B1683933) analogue.
Overview of the Synthetic Strategy
The synthesis of this compound can be logically divided into three main stages:
-
Stage 1: Synthesis of a Functionalized Thalidomide Precursor. This involves the preparation of a thalidomide derivative suitable for the subsequent attachment of the linker. A common and effective precursor is 4-fluorothalidomide. An alternative route involves the synthesis of pomalidomide (B1683931) (4-aminothalidomide) via a nitration-reduction sequence of thalidomide.
-
Stage 2: Linker Installation via Nucleophilic Aromatic Substitution (SNAr). The functionalized thalidomide precursor is reacted with a mono-Boc-protected C8 diamine linker. This reaction, typically a nucleophilic aromatic substitution, covalently attaches the linker to the phthalimide (B116566) ring of the thalidomide core.
-
Stage 3: Deprotection and Salt Formation. The terminal amine of the attached linker is deprotected by removing the tert-butoxycarbonyl (Boc) group under acidic conditions. This final step yields the desired primary amine and allows for the formation of the hydrochloride salt, which often improves the compound's stability and solubility.
Below is a graphical representation of the overall synthetic workflow.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis. The data presented is a consolidation of information from various literature sources and should be considered representative.
Stage 1: Synthesis of 4-Fluorothalidomide
A common precursor for the introduction of the amino-C8 linker is 4-fluorothalidomide. Its synthesis typically starts from 4-fluorophthalic acid or anhydride and proceeds through the formation of the glutarimide (B196013) ring.
2.1.1. Synthesis of 4-Nitrothalidomide (Intermediate for Pomalidomide as an alternative precursor)
Protocol: To a solution of thalidomide in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice water. The resulting precipitate is filtered, washed with water until neutral, and dried to afford 4-nitrothalidomide.
2.1.2. Synthesis of Pomalidomide (4-Aminothalidomide)
Protocol: 4-Nitrothalidomide is dissolved in a suitable solvent such as methanol (B129727) or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, at room temperature and atmospheric pressure. Upon completion of the reaction (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated to yield pomalidomide. A new synthesis route starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) hydrochloride has been described with a total yield of 65% and a high purity of 99.56%[1].
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1.1.1 | Thalidomide | 4-Nitrothalidomide | Fuming HNO3, H2SO4, 0-5 °C | ~85 | >95 | Generic Nitration |
| 1.1.2 | 4-Nitrothalidomide | Pomalidomide | H2, 10% Pd/C, Methanol, RT | >90 | >98 | [2] |
| 1.1 (Alternative) | 4-nitroisobenzofuran-1,3-dione | Pomalidomide | Three-step reaction | 65 (overall) | 99.56 (HPLC) | [1] |
Stage 2: Synthesis of Boc-Thalidomide-NH-C8-NH2 via SNAr
Protocol: 4-Fluorothalidomide and mono-Boc-1,8-diaminooctane are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is added to the mixture. The reaction is heated to an elevated temperature (e.g., 130 °C) and stirred for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The crude product is then purified by column chromatography. A study on the SNAr reaction of pomalidomide with primary amines reported yields ranging from 64-92% for mono-Boc protected diamines in DMSO at 130 °C[3].
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 2.1 | 4-Fluorothalidomide, mono-Boc-1,8-diaminooctane | Boc-Thalidomide-NH-C8-NH2 | DIPEA, DMSO, 130 °C, 16h | 64-92 | >95 (after purification) | [3] |
Stage 3: Deprotection and Hydrochloride Salt Formation
Protocol: The purified Boc-Thalidomide-NH-C8-NH2 is dissolved in a suitable organic solvent, such as dioxane or methanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., 4M HCl in dioxane) is added. The reaction mixture is stirred at room temperature for a few hours. The deprotection is typically monitored by the disappearance of the starting material on TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the desired this compound as a solid.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 3.1 | Boc-Thalidomide-NH-C8-NH2 | This compound | 4M HCl in dioxane, RT | Quantitative | >98 | General Protocol |
Signaling Pathways and Biological Context
Thalidomide and its analogues, including the functionalized molecule discussed herein, exert their biological effects primarily by binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. The binding of a thalidomide-based ligand to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of PROTACs, the thalidomide moiety serves as an "E3 ligase handle," bringing the CRL4-CRBN complex into proximity with a target protein of interest, which is bound by another ligand at the opposite end of the PROTAC molecule. This induced proximity leads to the ubiquitination and degradation of the target protein.
Conclusion
The synthesis of this compound is a critical process for the advancement of PROTAC technology. The outlined synthetic pathway, based on established chemical transformations, provides a reliable and efficient route to this important building block. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the synthesis of customized PROTACs for the targeted degradation of a wide range of proteins implicated in disease. Further optimization of reaction conditions and purification methods may lead to even higher yields and purity, facilitating the large-scale production of this key intermediate.
References
- 1. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
The Strategic Role of Thalidomide-NH-C8-NH2 Hydrochloride in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Thalidomide-NH-C8-NH2 hydrochloride is a key building block in the construction of PROTACs, providing a pre-synthesized E3 ligase ligand (a thalidomide (B1683933) derivative) attached to a flexible eight-carbon alkyl amine linker. This guide provides a comprehensive technical overview of the role and application of this compound in PROTAC development, complete with quantitative data from analogous compounds, detailed experimental protocols, and visualizations of key processes.
Core Components and Mechanism of Action
This compound is a bifunctional molecule comprising:
-
Thalidomide Moiety: This component serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By binding to CRBN, this moiety effectively recruits the cellular ubiquitination machinery.
-
C8-NH2 Linker: An eight-carbon alkyl chain terminating in a primary amine. This linker provides the necessary length and flexibility to bridge the CRBN E3 ligase and the target protein. The terminal amine group serves as a reactive handle for the covalent attachment of a ligand specific to the protein of interest, thereby completing the PROTAC molecule.
The fundamental mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Physicochemical Properties and Degradation Efficacy
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, we can infer its properties and performance from studies on PROTACs with similar alkyl amine linkers. The following tables summarize key physicochemical properties of alkyl linkers and representative degradation data for a PROTAC with a C8 alkyl linker.
Table 1: Physicochemical Properties of Alkyl Linkers in PROTACs
| Property | Description | Impact of C8 Alkyl Amine Linker |
| Lipophilicity | The tendency of a molecule to dissolve in fats, oils, lipids, and non-polar solvents. Often expressed as logP. | The C8 alkyl chain increases the lipophilicity of the PROTAC, which can enhance cell permeability. |
| Solubility | The ability of a substance to dissolve in a solvent. | The hydrophobic nature of the alkyl chain may decrease aqueous solubility. The terminal amine provides a site for potential salt formation to improve solubility. |
| Flexibility | The degree of conformational freedom of the linker. | The eight-carbon chain provides significant flexibility, allowing the PROTAC to adopt various conformations to facilitate optimal ternary complex formation. |
| Metabolic Stability | The resistance of the linker to metabolic degradation. | Alkyl chains are generally more metabolically stable compared to other linker types like esters or amides. |
Table 2: Representative Degradation Efficacy of a Thalidomide-Alkylamine PROTAC
| PROTAC Component | Target Protein | Cell Line | Concentration | % Degradation | Reference |
| Thalidomide-C8-Alkylamine | FBXO22 | HEK293T | 3 µM | ~50% | [1] |
Note: This data is for a thalidomide derivative with a C8 alkylamine linker targeting FBXO22 and serves as an illustrative example of the potential efficacy.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of a protein of interest (POI) ligand containing a carboxylic acid to the amine-terminated linker of Thalidomide-NH-C8-NH2.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (HPLC)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagents, for example, HATU (1.2 equivalents) and HOBt (1.2 equivalents), along with DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and free the amine. Add this solution to the activated POI ligand mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Re-probe the membrane with an antibody against a loading control. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a condition with a proteasome inhibitor (to stabilize the complex).
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or CRBN) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the presence of the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1). An increased co-precipitation of CRBN with the target protein in the presence of the PROTAC indicates ternary complex formation.
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationship: Components of the PROTAC Molecule
Caption: Functional components of a thalidomide-based PROTAC.
References
Thalidomide-NH-C8-NH2 Hydrochloride: An In-depth Technical Guide to Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of many successful PROTACs is the E3 ligase ligand, which hijacks the E3 ubiquitin ligase machinery. Thalidomide and its derivatives are potent binders of the Cereblon (CRBN) E3 ligase, making them invaluable tools in PROTAC design.[1][2]
This technical guide provides a comprehensive overview of Thalidomide-NH-C8-NH2 hydrochloride , a synthesized E3 ligase ligand-linker conjugate. This molecule incorporates the thalidomide-based Cereblon ligand and an 8-carbon alkyl amine linker, providing a versatile building block for the synthesis of PROTACs.[3][4] We will delve into its mechanism of action, provide representative quantitative data for thalidomide-based PROTACs, and offer detailed experimental protocols for the key assays required to characterize novel degraders.
Mechanism of Action
This compound serves as the CRBN-recruiting component of a PROTAC. When conjugated to a ligand that binds a protein of interest (POI), the resulting PROTAC orchestrates the formation of a ternary complex between the POI and the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[5][6]
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Data Presentation
While specific quantitative data for a PROTAC synthesized directly with this compound is not publicly available, the following tables summarize representative data from published thalidomide-based PROTACs with similar alkyl linkers. This data is intended to provide a benchmark for expected potencies.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name/Reference | Target Protein | Linker Type | Cell Line | DC50 | Dmax | Reference |
| SHP2-PROTAC-11 | SHP2 | Not specified | HeLa | 6.02 nM | >95% | [7] |
| GP262 | PI3K/mTOR | C8 alkyl | MDA-MB-231 | Not specified | Significant degradation at 1 µM | [8] |
| 4j | METTL3/METTL14 | Alkane chain | MV4-11 | 0.44 µM / 0.13 µM | Not specified | [9] |
| 21a | HDACs | Benzyl alcohol | MM.1S | Not specified | Acceptable degradation | [10] |
| DAS-5-oCRBN | c-Src | Short alkyl | MDA-MB-231 | Not specified | Not specified | [3] |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Representative Binding Affinities of Thalidomide-Based Ligands to CRBN
| Ligand | Binding Assay | Kd (nM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~30 | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | [2] |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol outlines the steps to assess the degradation efficiency of a newly synthesized PROTAC in a cellular context.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control (a known degrader) and a negative control (PROTAC + proteasome inhibitor) if available.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Data Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[5]
Caption: Workflow for an in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant ubiquitin
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein
-
ATP solution
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
SDS-PAGE sample buffer
-
Western blot reagents (as described in Protocol 1)
-
Anti-ubiquitin antibody
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add Proteins and PROTAC: Add the recombinant target protein and the CRBN/DDB1 complex to the reaction mixture. Add the PROTAC to the desired final concentration. For a negative control, add DMSO instead of the PROTAC.
-
Initiate Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Perform immunoblotting using a primary antibody against the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.
-
Alternatively, or in parallel, probe with an anti-ubiquitin antibody to visualize the ubiquitination ladder.
-
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs that recruit the CRBN E3 ubiquitin ligase. By understanding its mechanism of action and employing rigorous experimental validation, researchers can effectively leverage this building block to create novel therapeutics for a wide range of diseases. The protocols and representative data provided in this guide serve as a foundation for the successful design and characterization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Understanding the Binding of Thalidomide-NH-C8-NH2 Hydrochloride to Cereblon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2][3][4]
This technical guide provides a comprehensive overview of the binding of thalidomide and its key derivatives to Cereblon, offering a foundational understanding for researchers working with Thalidomide-NH-C8-NH2 hydrochloride. It details the experimental protocols to determine its binding affinity and describes the relevant signaling pathways.
Quantitative Binding Affinity of Thalidomide and its Analogs to Cereblon
The binding affinity of thalidomide and its derivatives to Cereblon is a critical parameter for their activity. The glutarimide (B196013) moiety of these compounds is essential for their interaction with a tri-tryptophan pocket in the thalidomide-binding domain of Cereblon. The affinity can be influenced by modifications to the phthalimide (B116566) ring.[8]
While specific data for this compound is not available, the following table summarizes the reported binding affinities for thalidomide and its clinically significant analogs, lenalidomide (B1683929) and pomalidomide, to provide a comparative reference. It is important to note that these values can vary depending on the specific experimental conditions and assay formats.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | ~7.8 µM | Fluorescence Polarization | [9] |
| Lenalidomide | ~178 nM | Not Reported | Not Specified | [9] |
| Pomalidomide | ~157 nM | Not Reported | Not Specified | [9] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Not Reported | Competitive Elution Assay | [1] |
Experimental Protocols for Determining Cereblon Binding Affinity
To determine the specific binding affinity of this compound to Cereblon, researchers can employ various biophysical and biochemical assays. Below are detailed methodologies for commonly used techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from Cereblon by the test compound.[10]
Principle: A GST-tagged CRBN protein is incubated with a Europium-labeled anti-GST antibody (donor) and a fluorescently labeled thalidomide analog (acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[10]
Protocol:
-
Prepare Reagents:
-
GST-tagged human Cereblon (CRBN) protein.
-
Europium-labeled anti-GST antibody.
-
Fluorescently labeled thalidomide tracer.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Test compound (this compound) and a positive control (e.g., thalidomide).
-
-
Assay Procedure (384-well plate format):
-
Prepare serial dilutions of the test compound.
-
Add 2 µL of the diluted compound or control to the wells.
-
Add 4 µL of the GST-CRBN protein solution and incubate for 15 minutes at room temperature.
-
Add 4 µL of a pre-mixed solution of the Europium-labeled anti-GST antibody and the fluorescent thalidomide tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the FRET ratio against the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor surface.[11]
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[11]
Protocol:
-
Immobilization of Cereblon:
-
Activate the surface of a sensor chip (e.g., CM5 chip for amine coupling).
-
Inject the purified CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the immobilized CRBN surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each injection cycle if necessary.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).
-
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the change in the polarization of light emitted from a fluorescently labeled thalidomide tracer upon displacement by a test compound.[12]
Principle: A small, fluorescently labeled thalidomide molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its rotation slows down, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent tracer, causing a decrease in the polarization signal.[11][12]
Protocol:
-
Prepare Reagents:
-
Purified CRBN protein.
-
Fluorescently labeled thalidomide tracer.
-
Assay buffer.
-
Test compound (this compound).
-
-
Assay Procedure:
-
In a suitable microplate, add the CRBN protein and the fluorescent thalidomide tracer.
-
Add serial dilutions of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.
-
Plot the change in fluorescence polarization against the test compound concentration to determine the IC50 value.
-
The CRL4-CRBN E3 Ubiquitin Ligase Signaling Pathway
The binding of this compound to Cereblon is the initiating event in a signaling cascade that leads to the degradation of specific target proteins. This is the fundamental mechanism of action for PROTACs that utilize this E3 ligase ligand.
Mechanism of Action:
-
Binding to CRBN: The thalidomide moiety of the PROTAC binds to the substrate receptor Cereblon, which is part of the CRL4 E3 ubiquitin ligase complex. This complex also includes Cullin-4, DDB1, and RBX1.[1]
-
Ternary Complex Formation: The other end of the PROTAC, which is conjugated to the Thalidomide-NH-C8-NH2 linker, binds to the target protein of interest (POI). This brings the POI into close proximity with the E3 ligase complex, forming a ternary complex (CRBN-PROTAC-POI).
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation. The PROTAC molecule and the E3 ligase complex are then released and can participate in further rounds of degradation.[4]
Visualizations
Caption: CRL4-CRBN pathway for targeted protein degradation by a thalidomide-based PROTAC.
Caption: Workflow for key experimental assays to determine binding affinity to Cereblon.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phoenix Molecule: An In-depth Technical Guide to the Discovery and History of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide charts the remarkable journey of thalidomide (B1683933), from a molecule of tragic historical significance to a cornerstone of modern targeted protein degradation. We will explore the scientific discoveries that unraveled its mechanism of action and paved the way for the rational design of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document provides a detailed account of the key milestones, experimental methodologies, and quantitative data that have established thalidomide and its analogs as indispensable tools in drug discovery.
From Tragedy to Targeted Therapy: A Serendipitous Rebirth
The story of thalidomide begins in the 1950s when it was introduced as a seemingly safe and effective sedative and antiemetic, particularly for morning sickness in pregnant women.[1][2][3][4] This led to a devastating medical catastrophe, as thousands of children were born with severe birth defects, a condition known as phocomelia.[3][4] The drug was subsequently withdrawn from the market.[1]
Decades later, in a remarkable turn of events, thalidomide was found to possess potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum, a complication of leprosy, and multiple myeloma.[1][2][] However, the precise molecular mechanism behind its therapeutic and teratogenic effects remained a mystery for many years.
The pivotal breakthrough came in 2010 when researchers identified Cereblon (CRBN) as the direct cellular target of thalidomide.[1][2][4][][6] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex (CRL4CRBN).[1][2][][6][7][8] This discovery was transformative, revealing that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues."[1][9][10] They bind to CRBN and alter its substrate specificity, inducing the recruitment of "neo-substrates"—proteins not normally recognized by this E3 ligase—for ubiquitination and subsequent degradation by the 26S proteasome.[1][][6][7] Key neo-substrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for multiple myeloma cell survival, and SALL4, a protein linked to the teratogenic effects of thalidomide.[4][][8][11][12]
This newfound understanding of thalidomide's mechanism as a modulator of the ubiquitin-proteasome system laid the conceptual groundwork for a new therapeutic paradigm: targeted protein degradation.
The Dawn of Thalidomide-Based PROTACs
The concept of PROTACs, heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, was first described in 2001.[4][8] These molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By hijacking the cell's natural protein disposal machinery, PROTACs can catalytically induce the degradation of specific proteins, including those previously considered "undruggable."[1][13]
The discovery of CRBN as the target of thalidomide provided a readily available and well-characterized E3 ligase ligand for PROTAC design. Thalidomide and its analogs offered several advantages, including their relatively small size and favorable drug-like properties, such as cell permeability, compared to the larger, more complex peptide-based E3 ligase ligands used in early PROTACs.[1] This led to a surge in the development of thalidomide-based PROTACs targeting a wide array of disease-relevant proteins.
Mechanism of Action
The mechanism of a thalidomide-based PROTAC is a cyclical process that leverages the cell's ubiquitin-proteasome system.
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4CRBN E3 ligase complex, forming a transient ternary complex.[1][14]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin (Ub) from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][14] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[14]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides.[1][14]
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[1][14]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize key quantitative data for a selection of pioneering and representative thalidomide-based PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | BRD4 | Pomalidomide | MM.1S | < 1 nM | > 90 | [1] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 nM | > 95 | [15] |
| PTD10 | BTK | Thalidomide | MOLM-14 | 0.5 nM | > 90 | [1] |
| ZB-S-29 | SHP2 | Thalidomide | - | 6.02 nM | - | [16] |
| ARV-110 | Androgen Receptor | Pomalidomide | VCaP | - | - | [2][17] |
| ARV-471 | Estrogen Receptor | Pomalidomide | - | - | - | [13][17] |
Note: Data for ARV-110 and ARV-471 are widely cited as being in clinical trials, though specific preclinical DC50 and Dmax values were not consistently available in the initial search results.
Key Experimental Protocols
The development and validation of thalidomide-based PROTACs involve a series of critical experiments. Below are detailed methodologies for some of the key protocols.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (dBET1 Analog)
This protocol provides a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), adapted from published procedures.[1]
Figure 2: General workflow for the synthesis of a pomalidomide-based BRD4 PROTAC.
Step 1: Synthesis of Pomalidomide-Linker Intermediate [1]
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Dissolve 4-fluorothalidomide (1.0 eq) in DMSO. b. Add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq). c. Stir the reaction mixture at 80°C for 16 hours. d. After cooling to room temperature, add water to precipitate the product. e. Filter the solid, wash with water, and dry under vacuum to obtain the pomalidomide-piperazine intermediate.
Step 2: Synthesis of JQ1-Linker Intermediate [1]
-
Materials: JQ1, a suitable linker with a terminal carboxylic acid (e.g., a PEG linker), HATU, DIPEA, Dimethylformamide (DMF).
-
Procedure: a. Dissolve JQ1 (1.0 eq) and the linker (1.1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Purify the crude product by column chromatography on silica (B1680970) gel to yield the JQ1-linker intermediate.
Step 3: Final PROTAC Synthesis [1]
-
Materials: Pomalidomide-piperazine intermediate (from Step 1), JQ1-linker intermediate (from Step 2), HATU, DIPEA, DMF.
-
Procedure: a. Deprotect the Boc group on the pomalidomide-piperazine intermediate using standard conditions (e.g., trifluoroacetic acid in dichloromethane). b. To a solution of the JQ1-linker intermediate (1.0 eq) and the deprotected pomalidomide-piperazine intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Upon completion, purify the reaction mixture by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Quantitative Western Blotting for Protein Degradation
This is the standard method to quantify the degradation of the target protein in a cellular context.[1][2][15]
Figure 3: Experimental workflow for quantitative Western blotting.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test PROTAC and vehicle control (e.g., DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[1][15]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer.[1][15]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
Protocol 3: Fluorescence Polarization (FP) Binding Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-CRBN ternary complex in a biophysical setting.[2][18]
-
Reagents and Materials:
-
Fluorescently labeled ligand for the POI (tracer)
-
Purified recombinant POI
-
Purified recombinant CRBN-DDB1 complex
-
Test PROTAC
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Assay Setup: To the microplate wells, add a fixed concentration of the fluorescent tracer and the purified POI.
-
PROTAC Titration: Add a serial dilution of the test PROTAC.
-
E3 Ligase Addition: Add a fixed concentration of the CRBN-DDB1 complex.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: An increase in fluorescence polarization upon the addition of the PROTAC and CRBN indicates the formation of a larger molecular complex (the ternary complex). Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity and cooperativity of ternary complex formation.
-
The Future of Thalidomide-Based Degraders
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery.[1] It not only solved a decades-old mystery but also provided a powerful and versatile tool for the rational design of a new class of therapeutics. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating targeted protein degradation as a potent therapeutic strategy.[1][4][13][17] The ongoing research into novel CRBN ligands, linkerology, and the broader applicability of this technology continues to push the boundaries of medicine, offering hope for treating diseases that were once considered intractable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. thepipettepen.com [thepipettepen.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. cellgs.com [cellgs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unlocking Targeted Protein Degradation: A Technical Guide to Thalidomide-NH-C8-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing Thalidomide-NH-C8-NH2 hydrochloride in the development of Proteolysis Targeting Chimeras (PROTACs). This key building block, incorporating a thalidomide-based Cereblon (CRBN) E3 ligase ligand and a flexible eight-carbon linker, is instrumental in the design of novel therapeutics aimed at targeted protein degradation. This document provides a detailed overview of its mechanism of action, relevant quantitative data, and explicit experimental protocols to facilitate its application in research and development.
Core Concepts and Mechanism of Action
This compound is a synthetic E3 ligase ligand-linker conjugate. It is a fundamental component for the synthesis of PROTACs, which are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. The thalidomide (B1683933) moiety of this molecule binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, this complex is brought into proximity with a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Recent research has also uncovered a novel mechanism of action for thalidomide-based amine-linker conjugates. In a notable study, a thalidomide-amide-C8-amine compound was found to induce the degradation of the F-box protein FBXO22. This process is dependent on the metabolic conversion of the terminal primary amine of the linker into an aldehyde by amine oxidases present in fetal bovine serum (FBS) in cell culture media. This aldehyde then forms a covalent interaction with a cysteine residue on FBXO22, leading to its ubiquitination and degradation. This discovery opens up new avenues for targeting specific proteins for degradation.[1]
Figure 1: General mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
Figure 2: Signaling pathway for the degradation of FBXO22 by a thalidomide-C8-amine conjugate.
Quantitative Data
The following table summarizes the quantitative data for a thalidomide-amide-C8-amine compound in inducing the degradation of FBXO22. This data is extracted from a study utilizing a HiBiT-FBXO22 assay in Jurkat cells.[1]
| Compound | Target | Assay | Cell Line | Concentration | Degradation (%) | Treatment Time (hours) |
| Thalidomide-amide-C8-amine | FBXO22 | HiBiT-FBXO22 Assay | Jurkat | 3 µM | ~50 | 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PROTACs synthesized from this compound.
Synthesis of a Thalidomide-Amide-C8-Amine PROTAC Linker
The synthesis of the thalidomide-amide-C8-amine compound involves a multi-step process. The general approach is the coupling of a protected amino-linker to the thalidomide core, followed by deprotection. While the exact, step-by-step synthesis of this compound is proprietary to commercial suppliers, a representative synthesis for a similar thalidomide-amide-linker can be inferred from the literature.
Materials:
-
4-fluoro-thalidomide
-
N-Boc-1,8-diaminooctane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Coupling Reaction: To a solution of 4-fluoro-thalidomide in DMSO, add N-Boc-1,8-diaminooctane and DIPEA.
-
Heat the reaction mixture and monitor for completion using an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the Boc-protected thalidomide-amide-C8-amine.
-
Deprotection: Dissolve the purified product in a mixture of TFA and DCM.
-
Stir the reaction at room temperature and monitor for the removal of the Boc protecting group.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the thalidomide-amide-C8-amine, which can be further purified if necessary.
Cell-Based Protein Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., HEK293T, Jurkat)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 5, 18, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
References
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of a PROTAC Using Thalidomide-NH-C8-NH2 Hydrochloride
This document provides a detailed protocol for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) utilizing Thalidomide-NH-C8-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand connected to a linker. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This technology represents a promising therapeutic modality for targeting proteins that have been traditionally difficult to inhibit.
This protocol outlines the synthesis of a PROTAC through the formation of an amide bond between the amine group of this compound and a carboxylic acid-functionalized ligand for a protein of interest (referred to herein as "Warhead-COOH"). The thalidomide (B1683933) moiety serves to recruit the CRBN E3 ligase.
Reaction Scheme
The overall synthetic scheme involves a standard amide coupling reaction. The primary amine of the thalidomide-linker construct is coupled with the carboxylic acid of the warhead molecule using a peptide coupling agent, such as HATU, in the presence of a non-nucleophilic base, like DIPEA.
Application Notes and Protocols for Conjugating a Protein of Interest to Thalidomide-NH-C8-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of a protein of interest (POI) to Thalidomide-NH-C8-NH2 hydrochloride. This thalidomide (B1683933) derivative serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and its conjugation to a POI is a key step in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[1][2][3][4][5]
The protocols outlined below describe two common and robust methods for covalently linking the primary amine of the thalidomide linker to functional groups on the POI:
-
Amine-to-Carboxyl Conjugation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Amine-to-Sulfhydryl Conjugation using a heterobifunctional crosslinker such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Principle of the Conjugation Chemistries
The primary amine on the C8 linker of Thalidomide-NH-C8-NH2 provides a versatile handle for conjugation to various functional groups on a protein. The choice of conjugation strategy will depend on the available and accessible reactive residues on the surface of the protein of interest.
-
EDC/NHS Chemistry: This zero-length crosslinking method activates carboxyl groups (on aspartic or glutamic acid residues) of the protein to form a reactive O-acylisourea intermediate.[6][7] This intermediate can then react with the primary amine of the thalidomide linker to form a stable amide bond. The inclusion of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the amine-reactive intermediate, increasing the efficiency of the conjugation reaction.[6][8][9]
-
SMCC Chemistry: This approach utilizes a heterobifunctional crosslinker to connect an amine on one molecule to a sulfhydryl group (on a cysteine residue) on another.[10][11][12][13][14] In the context of this protocol, the protein of interest would first be modified with SMCC, which reacts with primary amines (lysine residues) on the protein surface to introduce maleimide (B117702) groups. The maleimide-activated protein is then reacted with the primary amine of the thalidomide linker. Alternatively, and more commonly for this specific task, if the protein of interest has accessible sulfhydryl groups, a different crosslinker strategy would be employed to first modify the thalidomide-amine linker. For the purpose of these notes, we will focus on the more direct EDC/NHS approach and a modified SMCC approach.
Experimental Workflow Overview
The general workflow for conjugating a protein of interest to this compound involves several key stages: protein preparation, conjugation reaction, purification of the conjugate, and characterization of the final product.
Caption: General experimental workflow for protein-thalidomide conjugation.
Protocol 1: Amine-to-Carboxyl Conjugation using EDC/NHS
This protocol is suitable for proteins with accessible carboxyl groups on their surface.
Materials and Reagents:
-
Protein of Interest (POI)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
Experimental Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the POI into the Activation Buffer. The protein concentration should ideally be in the range of 1-5 mg/mL.
-
Ensure the buffer is free of extraneous primary amines and carboxylates.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[8]
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 50-100 fold molar excess of EDC and Sulfo-NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/Sulfo-NHS (Optional but Recommended):
-
To prevent polymerization of the amine-containing thalidomide linker, it is advisable to remove excess activating reagents.
-
Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Coupling Buffer.
-
Immediately add the thalidomide-linker solution to the activated protein solution. A 10-20 fold molar excess of the thalidomide linker over the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Purify the protein-thalidomide conjugate from excess thalidomide linker and reaction byproducts using size-exclusion chromatography (SEC).[15][16][17][18][19] The column should be equilibrated with a suitable storage buffer for the POI.
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the protein conjugate.
-
Quantitative Data Summary (Representative):
| Parameter | Typical Range | Notes |
| Molar Ratio (EDC:Protein) | 50:1 - 200:1 | Optimization is required for each protein. |
| Molar Ratio (Sulfo-NHS:Protein) | 50:1 - 200:1 | Typically used in equimolar or slight excess to EDC. |
| Molar Ratio (Thalidomide-Linker:Protein) | 10:1 - 50:1 | Higher ratios can increase conjugation but also risk of multiple conjugations. |
| Reaction Time (Activation) | 15 - 30 min | |
| Reaction Time (Conjugation) | 2 hours - overnight | |
| Protein Recovery (after SEC) | 50% - 80% | Highly dependent on the protein's stability. |
| Conjugation Efficiency | 10% - 60% | Determined by mass spectrometry. |
Protocol 2: Amine-to-Sulfhydryl Conjugation using SMCC
This protocol is suitable for proteins with accessible sulfhydryl groups (cysteine residues). It involves a two-step process where the protein is first activated with the SMCC crosslinker.
Materials and Reagents:
-
Protein of Interest (POI) with accessible sulfhydryl groups
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfo-SMCC
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Thiol-free buffers (e.g., PBS)
-
Reducing agent (if sulfhydryls are oxidized), e.g., TCEP
-
Desalting columns
-
Reaction tubes
Experimental Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the POI into the Conjugation Buffer. The buffer must be free of primary amines.
-
If necessary, reduce any disulfide bonds to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
-
Activation of the Protein with SMCC:
-
Prepare a fresh solution of SMCC (in DMSO) or Sulfo-SMCC (in water) immediately before use.
-
Add a 10-20 fold molar excess of the SMCC crosslinker to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide group from reacting with the amine of the thalidomide linker in an uncontrolled manner.[12]
-
-
Conjugation Reaction:
-
Dissolve this compound in the Conjugation Buffer.
-
Add the thalidomide-linker solution to the maleimide-activated protein. A 10-50 fold molar excess of the thalidomide linker over the protein is a common starting point.
-
React for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
Quantitative Data Summary (Representative):
| Parameter | Typical Range | Notes |
| Molar Ratio (SMCC:Protein) | 10:1 - 50:1 | Depends on the number of accessible amines on the protein.[10][13] |
| Molar Ratio (Thalidomide-Linker:Activated Protein) | 10:1 - 50:1 | Optimization is necessary. |
| Reaction Time (Activation) | 30 - 60 min | |
| Reaction Time (Conjugation) | 2 hours - overnight | |
| Protein Recovery (after SEC) | 50% - 80% | Dependent on protein stability. |
| Conjugation Efficiency | 10% - 70% | Assessed by mass spectrometry. |
Characterization of the Protein-Thalidomide Conjugate
Accurate characterization of the final conjugate is critical to ensure its quality and for the interpretation of subsequent biological data.
-
Mass Spectrometry (MS): This is the most direct method to confirm successful conjugation and to determine the drug-to-protein ratio (DPR).[20][21][22][23] An increase in the molecular weight of the protein corresponding to the mass of the thalidomide-linker confirms conjugation. The presence of multiple peaks can indicate different numbers of conjugated thalidomide molecules per protein.
-
SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can sometimes be observed, although this is not always sensitive enough for a single small molecule conjugation.
-
Hydrophobic Interaction Chromatography (HIC): The conjugation of the relatively hydrophobic thalidomide molecule can alter the hydrophobicity of the protein, which can be detected by HIC.
-
Functional Assays: It is crucial to perform functional assays to ensure that the conjugation has not significantly impaired the biological activity of the protein of interest (if its activity is intended to be maintained).
Signaling Pathway Context
Thalidomide and its derivatives are known to modulate several signaling pathways, primarily through their interaction with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The recruitment of a target protein to this complex by a PROTAC leads to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC mechanism of action.
Furthermore, thalidomide itself has been shown to influence signaling pathways such as PI3K/AKT and JAK/STAT, which are involved in cell survival and proliferation. The conjugation of a specific protein of interest to thalidomide may therefore have additional biological effects beyond targeted protein degradation, which should be considered during the development and characterization of the conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of protein. | Increase molar excess of EDC/NHS or SMCC. Optimize pH of activation buffer. |
| Hydrolysis of reactive intermediates. | Use freshly prepared reagents. Minimize delays between steps. | |
| Inaccessible reactive groups on protein. | Consider protein denaturation/renaturation or engineering of reactive sites. | |
| Protein Precipitation | High degree of modification. | Reduce the molar excess of crosslinker. |
| Use of a hydrophobic crosslinker. | Use a water-soluble crosslinker like Sulfo-SMCC. | |
| Unstable protein. | Optimize buffer conditions (pH, ionic strength). | |
| Heterogeneous Product | Multiple reactive sites on the protein. | This is common. Purification by ion exchange or HIC may separate species. |
| Reduce reaction time or molar excess of reagents to favor single conjugation. |
These protocols provide a solid foundation for the successful conjugation of a protein of interest to this compound. It is important to note that optimization of the reaction conditions, particularly the molar ratios of the reactants, will be necessary for each specific protein of interest to achieve the desired conjugation efficiency and preserve protein function.
References
- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. proteochem.com [proteochem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 16. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 19. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Protein-Small Molecule Interactions in Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection and Quantitation of Small Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Degradation Assays Using Thalidomide-NH-C8-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C8-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a pre-synthesized E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, connected to an eight-carbon alkyl amine linker. The terminal primary amine (-NH2) provides a versatile reactive handle for conjugation to a ligand targeting a specific protein of interest (POI). The resulting PROTAC hijacks the cell's ubiquitin-proteasome system (UPS) to induce the selective degradation of the target protein.[1][2]
These application notes provide detailed protocols for utilizing this compound in the synthesis of PROTACs and their subsequent evaluation in cell-based degradation assays.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[3]
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for a PROTAC utilizing a C8 linker and comparative data for PROTACs with other linkers.
Table 1: Degradation Potency of a Thalidomide-C8-Linker PROTAC
| Target Protein | Cell Line | Treatment Time (hours) | Assay Method | Degradation at 3 µM (%) | Reference |
| FBXO22 | HEK293T | 5 | Western Blot | ~50 | [4] |
Table 2: Comparative Degradation Potency of Thalidomide-Based PROTACs with Different Linkers
| Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG8 | HeLa | Not explicitly reported, but significant degradation at 1 µM | >90 | [5] |
| IDO1 | PEG8 | HeLa | 2840 | >90 | [6] |
| HDAC1 | 12-carbon alkyl | 22Rv1 | ~1000 | >80 | [7] |
Experimental Protocols
A comprehensive evaluation of a novel PROTAC involves a series of cell-based assays to determine its degradation efficiency, biological activity, and potential toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
A Step-by-Step Guide to Western Blot Analysis of PROTAC-Mediated Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by a PROTAC.[1][4] This application note provides a detailed, step-by-step protocol for performing western blot analysis to assess PROTAC-mediated protein degradation, from experimental design and sample preparation to data analysis and interpretation.
Principle of PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.[3]
Experimental Workflow
A typical western blot experiment to assess PROTAC efficacy involves several key stages, from cell culture and treatment to data acquisition and analysis. Careful execution of each step is crucial for obtaining reliable and reproducible results.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for conducting western blot analysis to measure PROTAC-mediated degradation of a target protein.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution in DMSO.
-
Control Compounds:
-
Cell Culture Medium and Reagents.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Laemmli Sample Buffer (4X). [3]
-
SDS-PAGE Gels and Running Buffer.
-
Transfer Buffer and Membranes: PVDF or nitrocellulose.[3]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[3]
-
Primary Antibodies:
-
Specific antibody against the target protein.
-
Antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin).[1]
-
-
Secondary Antibody: HRP-conjugated secondary antibody.[1]
-
Chemiluminescent Substrate (ECL). [3]
-
Imaging System.
Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3] Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specific time (e.g., 2, 4, 8, 16, 24 hours) to determine the dose-response and degradation kinetics.[3][7]
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest PROTAC concentration.[1]
-
Negative Control: Treat cells with a non-degrading inhibitor or inactive PROTAC analog.
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to confirm the degradation is proteasome-mediated. A rescue of the target protein level in the presence of the proteasome inhibitor confirms the mechanism of action.[1]
-
Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][7]
-
Transfer the supernatant (protein lysate) to a new tube.[3]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[3][6]
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[3]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[3]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[3]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3][6]
-
Confirm successful transfer by staining the membrane with Ponceau S.[3]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1][3]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][7] The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Repeat the immunoblotting process for the loading control antibody.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[3]
-
Capture the chemiluminescent signal using an imaging system.[1][3] Adjust the exposure time to ensure the signal is within the linear range of detection and not saturated.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3][7]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[3][7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1][3]
Data Presentation and Interpretation
The quantitative data from the western blot analysis should be summarized in tables for easy comparison. From this data, a dose-response curve can be generated to determine key parameters such as the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).[1]
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Table 2: Time-Course of Target Protein Degradation at a Fixed PROTAC Concentration
| Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 2 | 0.90 | 10 |
| 4 | 0.65 | 35 |
| 8 | 0.30 | 70 |
| 16 | 0.12 | 88 |
| 24 | 0.10 | 90 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak target protein signal | Insufficient protein loading, poor antibody quality, incomplete protein transfer. | Ensure accurate protein quantification, use a validated antibody at the optimal dilution, and confirm transfer with Ponceau S staining.[3] |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody concentration, and increase the number and duration of washes.[3] |
| Uneven loading | Inaccurate protein quantification, errors in pipetting. | Perform protein quantification carefully and ensure equal loading in each lane. Always normalize to a loading control.[3] |
| Multiple bands | Non-specific antibody binding, protein isoforms or modifications. | Optimize antibody concentration and blocking conditions. Consult the antibody datasheet for information on expected bands.[3] |
Conclusion
Western blotting is an essential technique for the characterization of PROTAC molecules. This detailed protocol provides a robust framework for assessing PROTAC-mediated protein degradation, enabling researchers to reliably evaluate the efficacy and mechanism of action of these novel therapeutics. Adherence to proper controls and careful data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Dosing and Administration of Thalidomide-NH-C8-NH2 Hydrochloride in Animal Models
Disclaimer: Thalidomide-NH-C8-NH2 hydrochloride is presumed to be a research-grade chemical derivative of thalidomide (B1683933). As such, specific public data on its in vivo administration is limited. The following protocols and data are based on established methodologies for thalidomide and its analogs (e.g., immunomodulatory drugs - IMiDs, and Proteolysis Targeting Chimeras - PROTACs) that function as molecular glues or recruit proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. Researchers must conduct independent dose-finding and toxicity studies for their specific molecule and animal model.
Introduction
Thalidomide and its derivatives are pivotal in targeted protein degradation. They function by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). Molecules like this compound, which incorporate the thalidomide core, are often designed as PROTACs, where the C8-NH2 linker can be used to attach a warhead that binds to a specific protein of interest, thereby targeting it for degradation.
The protocols outlined below provide a general framework for the preparation, dosing, and administration of such compounds in preclinical animal models.
Dosing and Formulation
The solubility and stability of thalidomide derivatives can be challenging. Proper formulation is critical for achieving consistent exposure and reliable experimental outcomes. Due to their hydrophobic nature, these compounds are typically administered as suspensions.
Recommended Vehicles for Administration
The choice of vehicle is crucial for ensuring the bioavailability of the compound. Common vehicles for oral (PO) and intraperitoneal (IP) administration of thalidomide and its analogs are listed below.
| Vehicle Composition | Common Abbreviation | Primary Use | Notes |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water | 0.5% CMC | Oral (PO) | Forms a stable suspension. Prepare fresh or store at 4°C for a limited time. |
| 0.5% (w/v) Methylcellulose (MC) in deionized water | 0.5% MC | Oral (PO) | Alternative to CMC, with similar properties. |
| 10% DMSO, 40% PEG300, 50% Saline | D-P-S | Intraperitoneal (IP) | Solubilizing agents help, but precipitation can occur post-injection. |
| 5% DMSO, 95% Corn Oil | DMSO/Corn Oil | Oral (PO) / IP | Suitable for highly lipophilic compounds. |
Example Dosing Regimens from Literature (Thalidomide Analogs)
The following table summarizes typical dosing regimens for thalidomide and related molecules in common animal models. These should be used as a starting point for dose-range finding studies.
| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |
| Thalidomide | BALB/c Mice | Oral Gavage (PO) | 50 - 200 | Once Daily (QD) | 0.5% CMC |
| Lenalidomide | Nude Mice | Intraperitoneal (IP) | 25 - 50 | Once Daily (QD) | Saline |
| Pomalidomide | NOD/SCID Mice | Oral Gavage (PO) | 3 - 30 | Once Daily (QD) | 0.5% MC / 0.2% Tween 80 |
| ARV-110 (PROTAC) | CD-1 Mice | Oral Gavage (PO) | 10 - 100 | Once Daily (QD) | 10% Solutol HS 15 / 90% Acetate Buffer |
Experimental Protocols
Protocol for Preparation of Oral Suspension (0.5% CMC)
-
Prepare Vehicle: Add 0.5 g of Carboxymethylcellulose (CMC) to 100 mL of deionized water. Stir vigorously with a magnetic stirrer for 1-2 hours at room temperature until a clear, slightly viscous solution is formed.
-
Weigh Compound: Accurately weigh the required amount of this compound for the desired concentration and total volume. For example, for a 10 mg/mL solution to dose animals at 100 mg/kg (assuming a 10 mL/kg dosing volume), weigh 100 mg of the compound for a final volume of 10 mL.
-
Pre-wet the Compound: In a mortar, add a few drops of the CMC vehicle (or a surfactant like 0.1% Tween 80) to the powder.
-
Create a Paste: Gently grind the powder with a pestle to create a smooth, uniform paste. This step is crucial to break down aggregates and ensure a fine suspension.
-
Suspend the Compound: Gradually add the remaining CMC vehicle to the mortar while continuously stirring.
-
Homogenize: Transfer the mixture to a suitable container. Use a sonicator or a high-speed homogenizer to ensure a uniform and fine particle suspension.
-
Final Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust the final volume with the vehicle.
-
Storage: Store the suspension at 4°C and use within 24-48 hours. Ensure the suspension is vortexed thoroughly before each use to re-suspend the particles.
Protocol for Administration via Oral Gavage (PO)
-
Animal Handling: Gently restrain the mouse or rat, ensuring the head and body are held in a straight line to facilitate passage of the gavage needle.
-
Prepare Dose: Vortex the dosing suspension thoroughly. Draw the required volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Measure Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Administration: Gently insert the needle into the esophagus via the side of the mouth. Advance the needle smoothly to the pre-measured depth. Do not force the needle if resistance is met.
-
Deliver Dose: Once in the stomach, slowly depress the plunger to deliver the compound.
-
Withdraw and Monitor: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for any signs of distress or choking.
Visualizations
Signaling Pathway
Caption: CRL4-CRBN E3 ligase pathway for targeted protein degradation.
Experimental Workflow
Caption: Typical workflow for an in vivo efficacy study in a xenograft model.
Application Notes and Protocols for the Analytical Characterization of Thalidomide-NH-C8-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs have garnered significant interest in drug discovery, particularly as recruiters of the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). The "Thalidomide-NH-C8-NH2 hydrochloride" conjugate (chemical name: 4-((8-aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride) is a key building block in the synthesis of PROTACs, featuring a thalidomide moiety for CRBN binding and an eight-carbon alkyl linker with a terminal amine for conjugation to a target protein ligand.[1][2]
Robust analytical characterization of this bifunctional molecule is critical to ensure its identity, purity, and stability, which are essential for the successful development of potent and specific protein degraders. These application notes provide detailed protocols for the analytical techniques commonly employed to characterize this compound.
Analytical Techniques and Protocols
A comprehensive analytical workflow is essential for the thorough characterization of this compound. This typically involves a combination of chromatographic, spectrometric, and thermal analysis techniques.
Figure 1: General experimental workflow for the analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
Reverse-phase HPLC or UPLC is a fundamental technique for determining the purity of the conjugate and for quantifying it. A C18 column is typically effective for separating the relatively nonpolar conjugate from potential impurities.[3]
Experimental Protocol:
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[3]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid or 0.1% TFA.[3]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes.[3] The gradient should be optimized based on the specific system and to ensure good separation of any impurities.
-
Flow Rate: 1.0 mL/min for a standard analytical column.[3]
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the phthalimide (B116566) moiety of thalidomide absorbs, typically around 220 nm or 254 nm.[3]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as DMSO or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]
Data Presentation:
| Parameter | Illustrative Value |
| Retention Time (RT) | 15.2 minutes |
| Purity (by area %) | >98% |
Note: The retention time is illustrative and will vary depending on the specific HPLC system, column, and gradient conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation
LC-MS/MS is a powerful technique for confirming the identity of the this compound conjugate by providing its molecular weight and fragmentation pattern.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
LC Conditions: Similar to the HPLC/UPLC method described above. The use of formic acid in the mobile phase is preferred for MS compatibility.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for amine-containing compounds.
-
MS Analysis:
-
Full Scan (MS1): Acquire a full scan to determine the precursor ion ([M+H]+) of the conjugate.
-
Product Ion Scan (MS2): Fragment the precursor ion to obtain a characteristic fragmentation pattern.
-
-
Sample Preparation: Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL).
Data Presentation:
| Parameter | Illustrative Value |
| Calculated Molecular Weight (Free Base) | 400.47 g/mol |
| Observed Precursor Ion ([M+H]+) | m/z 401.5 |
| Major Fragment Ions | m/z 259.1, 173.1, 145.1 |
Note: The observed m/z values are illustrative. The m/z 259.1 fragment is characteristic of the thalidomide core.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the conjugate, providing detailed information about the arrangement of atoms. Both ¹H and ¹³C NMR are crucial.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for the hydrochloride salt.
-
Sample Concentration: 5-10 mg of the sample dissolved in approximately 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more complex structural assignments.
-
Data Presentation (Illustrative Chemical Shifts):
| Proton (¹H) Assignment | Illustrative Chemical Shift (ppm) | Carbon (¹³C) Assignment | Illustrative Chemical Shift (ppm) |
| Aromatic protons | 7.0 - 8.0 | Carbonyls (phthalimide) | ~167 |
| CH (glutarimide) | ~5.1 | Carbonyls (glutarimide) | ~170, ~173 |
| NH (glutarimide) | ~11.1 | Aromatic carbons | 110 - 150 |
| NH (linker) | ~8.5 (broad) | CH (glutarimide) | ~49 |
| CH₂ (linker) | 1.2 - 3.5 | CH₂ (linker) | 25 - 45 |
| NH₂ (linker) | ~8.0 (broad) |
Note: Chemical shifts are illustrative and are referenced to the residual solvent peak. The broad signals for the amine and amide protons are due to exchange and quadrupolar effects.[5]
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the thermal properties of the this compound salt, such as its melting point and decomposition temperature. This information is critical for understanding the solid-state properties and stability of the material.[6]
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature at a rate of 10 °C/min to a final temperature of 300 °C.[6]
-
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.[7]
-
Reference: An empty, sealed aluminum pan.
Data Presentation:
| Thermal Event | Illustrative Temperature (°C) |
| Melting Point (Onset) | ~175 °C |
| Melting Point (Peak) | ~180 °C |
| Decomposition (Onset) | >220 °C |
Note: These values are illustrative and can be influenced by factors such as purity and crystalline form.
Signaling Pathway
Thalidomide-NH-C8-NH2 acts as a recruiter of the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, it induces the formation of a ternary complex with a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Figure 2: Signaling pathway of Thalidomide-NH-C8-NH2-mediated protein degradation.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. Rigorous application of these methods is paramount for ensuring the quality and consistency of this critical reagent in the development of novel PROTAC-based therapeutics. The provided data is illustrative and should be confirmed experimentally for each batch of the synthesized conjugate.
References
- 1. precisepeg.com [precisepeg.com]
- 2. 4-((8-aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione,1957236-36-0-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 3. benchchem.com [benchchem.com]
- 4. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application of Thalidomide-NH-C8-NH2 Hydrochloride in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thalidomide-NH-C8-NH2 hydrochloride is a functionalized ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized immunomodulatory drug thalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an 8-carbon alkyl amine linker.[1][2] This bifunctional nature allows for its conjugation to a ligand targeting a protein of interest (POI), thereby creating a PROTAC. In the field of neurodegenerative diseases, this technology offers a promising therapeutic strategy to target and eliminate pathogenic proteins that are often considered "undruggable" by traditional small molecule inhibitors.[1][3]
The aggregation and accumulation of misfolded proteins are central to the pathology of many neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1] PROTACs developed using thalidomide-based linkers can hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to specifically degrade these disease-causing proteins.[3][4] By inducing the proximity of a target protein to the CRBN E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[5][6] This approach has been explored for targeting key proteins in neurodegeneration such as tau, α-synuclein, and huntingtin.[7]
These application notes provide an overview of the utility of this compound in neurodegenerative disease research, including its mechanism of action, relevant experimental protocols, and a summary of the efficacy of related PROTACs.
Data Presentation
The following table summarizes the in vitro efficacy of various CRBN-based PROTACs developed for neurodegenerative disease targets. This data is provided for comparative purposes to guide the design and evaluation of new PROTACs using this compound.
| Target Protein | PROTAC | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| α-Synuclein Aggregates | Compound 5 | Thalidomide | H293T | 5.049 | Not Reported | [8] |
| GSK-3β | PROTAC7 | Thalidomide | Not Specified | 2.8 | 44 | [5][9] |
| Tau | QC-01-175 | Thalidomide | iPSC-derived neurons | Not Reported | Not Reported | [3] |
| Tau | C004019 | Not Specified (VHL) | 3xTg-AD mice | Not Applicable | Sustained Reduction | [9] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for a PROTAC constructed with this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Protocols
The following are representative protocols for the evaluation of a novel PROTAC synthesized from this compound in a neurodegenerative disease context.
Protocol 1: Evaluation of Target Protein Degradation in a Neuronal Cell Line
This protocol describes the assessment of the dose- and time-dependent degradation of a target protein in a relevant neuronal cell line (e.g., SH-SY5Y cells overexpressing the target protein).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the neuronal cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment (Dose-Response):
-
Prepare a stock solution of the PROTAC in DMSO.
-
On the day of the experiment, dilute the PROTAC stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO only) and a negative control (co-treatment with the highest PROTAC concentration and a proteasome inhibitor like MG132).
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a fixed time (e.g., 24 hours).
-
-
PROTAC Treatment (Time-Course):
-
Treat cells with a fixed concentration of the PROTAC (determined from the dose-response experiment, e.g., the DC50 concentration).
-
Harvest the cells at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a Western blot imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the dose-response and time-course curves to determine the DC50 and Dmax values.
-
Protocol 2: Assessment of Neurotoxicity
This protocol is to evaluate the potential cytotoxic effects of the PROTAC on neuronal cells using an MTT assay.
Materials:
-
Neuronal cell line
-
Complete cell culture medium
-
PROTAC
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC, including a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound for a neurodegenerative disease target.
Caption: General experimental workflow for PROTAC development.
References
- 1. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs technology for treatment of Alzheimer’s disease: Advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-NH-C8-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein degradation experiments using Thalidomide-NH-C8-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and an eight-carbon alkyl linker with a terminal amine group.[1][2][3] This molecule is a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2][5]
Q2: What are the key parameters to measure the efficiency of a PROTAC?
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[6]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[6]
These parameters are typically determined by performing a dose-response experiment and analyzing protein levels by Western blot or other quantitative protein analysis methods.
Q3: What are the known off-target effects of thalidomide-based PROTACs?
The thalidomide (B1683933) moiety can act as a "molecular glue" to recruit endogenous proteins, known as neosubstrates, to Cereblon for degradation.[7][8] Well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[9][10] Degradation of these proteins can lead to unintended biological effects, such as immunomodulation and potential teratogenicity.[8] It is crucial to assess the degradation of these known off-targets when characterizing a new thalidomide-based PROTAC.
Troubleshooting Guide
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize Linker: Modify the linker to improve physicochemical properties. While this compound has a fixed linker, this is a consideration for PROTAC design. 2. Formulation: Ensure the compound is fully solubilized. Poor solubility is a common issue with PROTACs.[11][12] Consider using co-solvents if necessary, ensuring they are compatible with your cell line. |
| Inefficient Ternary Complex Formation | 1. Confirm Target and E3 Ligase Expression: Verify that your cell line expresses both the target protein and Cereblon (CRBN) at sufficient levels using Western blot or qPCR. Low E3 ligase expression is a common reason for lack of degradation. 2. Assess Ternary Complex Formation: Use biophysical or cellular assays such as NanoBRET, TR-FRET, SPR, or AlphaLISA to confirm that your PROTAC is able to induce the formation of the Target-PROTAC-CRBN ternary complex.[13][14][15][16][17] |
| Compound Instability | 1. Assess Stability in Media: Thalidomide and its derivatives can be susceptible to hydrolysis in aqueous solutions like cell culture media.[18] Perform a time-course experiment where the compound is incubated in media for varying durations before being added to cells to check for loss of activity. 2. Fresh Preparations: Always prepare fresh stock solutions of the PROTAC in an anhydrous solvent like DMSO and use them promptly.[18] |
| Incorrect Concentration Range | 1. Perform a Wide Dose-Response: Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation window. |
Issue 2: The "Hook Effect" is Observed
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: A bell-shaped curve in your dose-response data is characteristic of the hook effect.
-
Use Lower Concentrations: The optimal degradation concentration is often in the nanomolar to low micromolar range. Titrate your PROTAC to find the "sweet spot" for maximal degradation.
-
Analyze Ternary Complex Formation: Use biophysical assays to correlate the concentration dependence of ternary complex formation with the observed degradation profile.
Quantitative Data Summary
The following tables provide representative quantitative data for thalidomide-based PROTACs and degraders. Note: This data is for illustrative purposes and the performance of this compound-based PROTACs will be target-dependent and should be determined experimentally.
Table 1: Degradation Performance of a Thalidomide-Amide-C8-NH2 Compound
| Compound | Target Protein | Cell Line | Concentration | Degradation | Incubation Time |
| Thalidomide-Amide-C8-NH2 | FBXO22 | Jurkat | 3 µM | ~50% | 5 hours[19] |
Table 2: Illustrative Degradation Potency of Thalidomide Analogs on Neosubstrates
| Compound | Target Protein | Cell Line | DC50 | Dmax | Incubation Time |
| Pomalidomide | IKZF1 | MM1.S | Not Specified | >90% | 24 hours[20] |
| Lenalidomide | IKZF1 | MM1.S | Not Specified | >90% | 24 hours[20] |
| CC-885 | GSPT1 | Not Specified | 1.6 nM | >90% | 24 hours[20] |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound-based PROTAC
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies against the target protein, a loading control (e.g., GAPDH, β-actin), and known thalidomide off-targets (IKZF1, IKZF3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Include a vehicle-only control (DMSO).
-
Incubation: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: LC-MS/MS for Global Proteome Analysis
This protocol provides a general workflow for analyzing off-target effects of a PROTAC using quantitative proteomics.
Materials:
-
Cell line treated with the PROTAC (at a concentration that gives strong degradation) and a vehicle control.
-
Lysis buffer compatible with mass spectrometry (e.g., containing urea).
-
DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation.
-
Trypsin (mass spectrometry grade).
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for peptide desalting.
-
LC-MS/MS instrument.
Procedure:
-
Cell Lysis and Protein Extraction: Lyse the PROTAC-treated and control cells. Determine protein concentration.[22][23]
-
Reduction, Alkylation, and Digestion:
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges to remove contaminants that can interfere with mass spectrometry.[26][27]
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify proteins from the mass spectrometry data. Compare protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
Mandatory Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A troubleshooting workflow for low degradation efficiency.
Caption: Experimental workflow for evaluating PROTAC efficacy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO mimics inhibitory effect of thalidomide on choriocapillary endothelial cell proliferation in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. nacalai.com [nacalai.com]
- 22. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Protein preparation for LC-MS/MS analysis [protocols.io]
- 25. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wur.nl [wur.nl]
- 27. ucd.ie [ucd.ie]
Optimizing the linker length of thalidomide-based PROTACs for improved efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN via a thalidomide-based ligand), and a linker connecting the two.[1] The primary role of the linker is to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2]
The length of the linker is a critical parameter because:
-
A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][2][3]
-
A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[2][4]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1][4]
Q2: What are the most common types of linkers used in thalidomide-based PROTACs?
A2: The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their flexibility.[5] PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[5] Alkyl chains offer a more hydrophobic and flexible connection.[5] More rigid linkers incorporating structures like piperazine (B1678402) or triazole rings are also used to add conformational constraint, which can sometimes lead to improved selectivity and potency.[5][6]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][6] For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility, a common challenge with PROTACs which are often large, lipophilic molecules.[6][7] The chemical nature of the linker also affects the conformational stability of the ternary complex and, consequently, degradation efficiency.[6]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][3][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][6] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the severity of the hook effect.[3][8]
Troubleshooting Guides
Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[3][6]
Possible Linker-Related Causes and Solutions:
-
Suboptimal Linker Length or Rigidity: The linker may be too short, causing steric clash, or too long and flexible, leading to non-productive binding.[3] Even with good binary affinities, the spatial orientation of the POI and E3 ligase is critical for ubiquitination.[6]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Even minor changes can have a significant impact on degradation efficacy.[6]
-
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[3]
-
Solution: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[6] If ternary complex formation is weak or absent, linker redesign is necessary.
-
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][3]
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
A pronounced hook effect suggests that at higher concentrations, the formation of binary complexes is favored over the productive ternary complex.[6]
Possible Linker-Related Causes and Solutions:
-
Low Ternary Complex Cooperativity: The linker may not be optimal for promoting positive cooperativity, where the binding of the first protein enhances the affinity for the second.
-
Solution: Modify the linker's length and rigidity to enhance the stability of the ternary complex. A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[3]
-
-
Suboptimal Dosing: The concentrations being tested are too high, pushing the equilibrium towards binary complex formation.
-
Solution: Perform detailed dose-response experiments across a wide range of concentrations (from picomolar to micromolar) to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[6]
-
Data Presentation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2] Below are summaries of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on BRD4 Degradation (Thalidomide-Based PROTACs)
| PROTAC | Linker Type & Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC A | PEG, 3 units | H661 | > 5000 | ~60 | [9] |
| PROTAC B | PEG, 4 units | H661 | < 500 | > 90 | [9] |
| PROTAC C | Alkyl, 8 atoms | Various | Variable | Variable | [5] |
| PROTAC D | Alkyl, 12 atoms | Various | Variable | Variable | [5] |
| PTD10 | C4 aminoalkyl | Not Specified | 0.5 | Not Specified | [10] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]
Table 2: Impact of Linker Length on p38α Degradation (Thalidomide-Based PROTACs)
| PROTAC | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Compound 1 | 12 | T47D | > 1000 | < 20 | [4][11] |
| Compound 2 | 15 | T47D | ~100 | > 80 | [4][11] |
| Compound 3 | 17 | T47D | ~50 | > 90 | [4][11] |
| Compound 4 | 20 | T47D | > 500 | ~40 | [4][11] |
Note: Data is synthesized from findings in related research articles. Experimental conditions may vary.[4][11]
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. A decrease in the protein band intensity upon PROTAC treatment indicates degradation.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
2. Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
-
Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[10]
-
Protocol Outline:
-
Sample Preparation: Prepare purified recombinant target protein, E3 ligase complex (e.g., CRBN/DDB1), and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
ITC Experiment (Binary Titrations):
-
Titrate the PROTAC into the target protein to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase complex to determine the other binary binding affinity.
-
-
ITC Experiment (Ternary Complex Titration):
-
Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
-
Data Analysis: Analyze the resulting thermograms using the instrument's software to fit the data to a suitable binding model and determine the thermodynamic parameters for both binary and ternary complex formation. Positive or negative cooperativity can be assessed by comparing the binding affinities.
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-NH-C8-NH2 Hydrochloride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-NH-C8-NH2 hydrochloride-derived PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in a PROTAC?
This compound is a pre-synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and an 8-carbon (C8) alkyl linker with a terminal amine group.[1][2] Its primary function is to serve as a modular building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thalidomide portion recruits the CRBN E3 ligase, while the C8 linker provides a connection point for a ligand that targets your protein of interest (POI).[3]
Q2: What are the known off-target effects associated with thalidomide-based PROTACs?
The primary off-target effects of thalidomide-based PROTACs stem from the recruitment of "neosubstrates" to the CRBN E3 ligase. These are proteins that are not the intended target but are degraded due to the action of the thalidomide moiety. Well-characterized neosubstrates include zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). Their degradation can lead to unintended immunomodulatory effects.
Q3: How does the C8 linker in this compound potentially influence off-target effects?
The linker length and composition are critical determinants of a PROTAC's efficacy and selectivity.[4][5] While an optimal linker length needs to be determined for each specific target, a longer alkyl linker like the C8 chain can influence the PROTAC in several ways:
-
Conformational Flexibility: A longer, flexible linker can allow for a wider range of orientations between the target protein and CRBN, which may be necessary for efficient ubiquitination of some targets.[6]
-
Increased Lipophilicity: Longer alkyl chains increase the lipophilicity of the PROTAC molecule. This can impact cell permeability and solubility.[7] Increased lipophilicity may also lead to higher non-specific binding to cellular components, potentially contributing to off-target effects.
-
Ternary Complex Stability: The linker's length directly impacts the stability of the ternary complex (Target Protein-PROTAC-CRBN). An excessively long or short linker can lead to a non-productive complex and reduced degradation.[4]
Q4: What is the "hook effect" and how is it relevant to my experiments?
The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][8] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC-Target Protein or PROTAC-CRBN) instead of the productive ternary complex. This can inhibit the degradation of the intended target and potentially exacerbate off-target effects. Careful dose-response studies are crucial to identify the optimal working concentration for your PROTAC.[4]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Suggestions |
| High levels of off-target protein degradation (e.g., IKZF1, IKZF3) observed in proteomics or Western blot. | 1. High PROTAC Concentration: You may be operating in the hook effect region for your on-target, while still efficiently degrading high-affinity off-targets. 2. Neosubstrate Recruitment: The thalidomide moiety is inherently recruiting its known neosubstrates. 3. Linker-Mediated Off-Targeting: The C8 linker might be promoting non-specific interactions. | 1. Perform a detailed dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for on-target degradation with minimal off-target effects. 2. Use orthogonal controls: Include a negative control where the CRBN ligand is mutated (if available) or a competitor for CRBN binding to confirm that the off-target degradation is CRBN-dependent. 3. Consider linker modifications: If off-target effects persist, synthesizing PROTACs with different linker compositions (e.g., PEG-based linkers) or lengths may be necessary to improve selectivity. |
| Low or no degradation of the target protein. | 1. Suboptimal Linker Length: The C8 linker may not be the optimal length for your specific target protein to form a productive ternary complex with CRBN.[4] 2. Poor Cell Permeability: The overall physicochemical properties of your final PROTAC may limit its entry into cells.[9] 3. Low CRBN Expression: The cell line you are using may have low endogenous levels of CRBN. 4. Inefficient Ternary Complex Formation: Even with binary binding, the geometry of the ternary complex may not be conducive to ubiquitination. | 1. Synthesize analogs with different linker lengths: Test shorter and longer linkers to find the optimal length for your target.[8] 2. Assess cell permeability: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement in live cells.[9] 3. Verify CRBN expression: Check CRBN protein levels in your cell line by Western blot. 4. Perform a ternary complex formation assay: Use techniques like TR-FRET or AlphaLISA to directly measure the formation of the ternary complex in vitro.[9] |
| Inconsistent degradation results between experiments. | 1. PROTAC Solubility Issues: The increased lipophilicity from the C8 linker might lead to precipitation in aqueous buffers or cell media.[7] 2. PROTAC Stability: The PROTAC molecule may be unstable under your experimental conditions. 3. Variability in Cell Health or Density: Differences in cell culture conditions can impact experimental outcomes. | 1. Check PROTAC solubility: Visually inspect your stock solutions and dilutions for any precipitation. Consider using a small percentage of a co-solvent like DMSO in your final assay, but be mindful of its potential effects on cells. 2. Assess PROTAC stability: Use LC-MS to determine the stability of your PROTAC in your experimental media over time. 3. Standardize cell culture protocols: Ensure consistent cell passage numbers, seeding densities, and treatment times. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a series of PROTACs with varying linker lengths targeting a hypothetical protein, "Target X". This illustrates the importance of linker optimization.
| PROTAC | Linker Length | DC50 (nM) | Dmax (%) | Off-Target (IKZF1) Degradation at 100 nM (%) |
| PROTAC-C4 | 4 Carbons | 250 | 65 | 15 |
| PROTAC-C8 | 8 Carbons | 50 | 90 | 35 |
| PROTAC-C12 | 12 Carbons | 150 | 75 | 50 |
| PROTAC-PEG4 | 4 PEG units | 75 | 85 | 20 |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
This hypothetical data suggests that for "Target X", the C8 linker provides the best balance of potency (lowest DC50) and efficacy (highest Dmax), although it shows more off-target degradation than the shorter C4 linker. The PEG4 linker offers a good compromise with decent efficacy and lower off-target effects.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein and known off-targets.
Materials:
-
Cell line of interest
-
Thalidomide-NH-C8-NH2 derived PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-target, anti-IKZF1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics provides an unbiased view of protein level changes following PROTAC treatment.[10]
Procedure Outline:
-
Sample Preparation: Treat cells with the PROTAC at its optimal on-target degradation concentration and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential on- or off-targets.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of CRBN-mediated targeted protein degradation by a PROTAC.
Troubleshooting Workflow for Low Target Degradation
Caption: A logical workflow for troubleshooting low target protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sapient.bio [sapient.bio]
Technical Support Center: Synthesis and Purification of Thalidomide-NH-C8-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Thalidomide-NH-C8-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to an 8-carbon alkyl chain (C8) with a terminal primary amine. The hydrochloride salt form enhances its stability and solubility. Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a building block to link a target protein ligand, thereby inducing the degradation of the target protein.
Q2: What is a common synthetic route for this compound?
A common synthetic strategy involves a multi-step process that begins with the selective mono-protection of a long-chain diamine, followed by coupling with a functionalized thalidomide derivative, and finally deprotection and salt formation. A general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Q3: Why is a protecting group necessary for the diamine linker?
The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial for achieving selective functionalization of the diamine linker.[1] Since 1,8-diaminooctane has two primary amine groups of similar reactivity, reacting it directly with an activated thalidomide derivative would likely result in a mixture of mono- and di-substituted products, as well as potential polymerization. Mono-protection ensures that only one amine group is available for coupling, leading to the desired product.
Q4: What are the key considerations for the final hydrochloride salt formation step?
The final step of forming the hydrochloride salt is critical for the stability and handling of the final product. Key considerations include:
-
Stoichiometry: Precise control over the amount of hydrochloric acid added is necessary to ensure complete conversion to the desired salt form without introducing excess acid, which can complicate purification.
-
Solvent Selection: The choice of solvent is important for both the reaction and the subsequent crystallization or precipitation of the salt. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal for achieving a high yield of the purified product.[2]
-
Anhydrous Conditions: If an anhydrous salt is required, it is essential to use anhydrous solvents and reagents to prevent the formation of hydrates.
Troubleshooting Guides
Synthesis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of mono-protected diamine | 1. Di-protection of the diamine. 2. Incomplete reaction. | 1. Slowly add the protecting group reagent (e.g., Boc anhydride) to a solution of the diamine that has been pre-treated with one equivalent of acid (e.g., HCl) to form the mono-salt.[3] This selectively deactivates one amine group. 2. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. |
| Formation of di-substituted thalidomide by-product during coupling | 1. Presence of unprotected diamine in the starting material. 2. In-situ deprotection of the mono-protected diamine. | 1. Ensure the mono-protected diamine is pure before proceeding with the coupling step. Purify by column chromatography if necessary. 2. Use mild reaction conditions for the coupling reaction. Avoid excessive heat or prolonged reaction times that might lead to the cleavage of the protecting group. |
| Low yield in the coupling reaction | 1. Poor reactivity of the functionalized thalidomide. 2. Inefficient coupling agent. | 1. Ensure the thalidomide derivative is sufficiently activated. For example, using 4-fluorothalidomide for nucleophilic aromatic substitution.[4] 2. If using a peptide coupling approach with an amino-thalidomide, select a suitable coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).[5] |
Purification Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Streaking or poor separation of amine compounds on silica (B1680970) gel TLC/column chromatography | The basic amine groups interact strongly with the acidic silica gel, leading to poor chromatographic performance. | 1. Add a basic modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. 2. Use amine-functionalized silica: This stationary phase has a modified surface that reduces the interaction with basic compounds, often allowing for purification with standard normal-phase solvents. 3. Reversed-phase chromatography: For polar amines, reversed-phase chromatography with a buffered mobile phase (e.g., with triethylamine or formic acid) can be an effective alternative. |
| Difficulty in visualizing the product on TLC | The product may not be UV-active or may require a specific stain for visualization. | 1. UV visualization: If the compound contains a chromophore (like the phthalimide (B116566) group), it should be visible under a UV lamp (254 nm). 2. Staining: Use a stain that reacts with amines, such as ninhydrin, which will produce a colored spot upon heating.[6] Permanganate stain can also be used for general visualization of organic compounds.[7] |
| Product is an oil instead of a solid after purification | The free base of the product may be an oil at room temperature. | Convert the purified free base to its hydrochloride salt, which is often a crystalline solid and easier to handle and store. |
| Low yield during recrystallization of the hydrochloride salt | The salt may be too soluble in the chosen solvent system. | 1. Solvent selection: Choose a solvent or solvent mixture in which the salt has low solubility at room temperature but is soluble at elevated temperatures. Common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, or mixtures with diethyl ether or hexanes.[2] 2. Induce crystallization: If the product remains in solution upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,8-Diaminooctane
-
Dissolve 1,8-diaminooctane (1 equivalent) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1 equivalent) in the same solvent to form the mono-hydrochloride salt of the diamine.
-
To this mixture, add triethylamine (1 equivalent) to neutralize the salt in situ.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine) to elute the mono-Boc protected diamine.
Protocol 2: Coupling of 4-Fluorothalidomide with Mono-Boc-1,8-diaminooctane
-
Dissolve mono-Boc-1,8-diaminooctane (1.2 equivalents) and 4-fluorothalidomide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected thalidomide-linker conjugate in a minimal amount of a suitable solvent like dichloromethane or 1,4-dioxane (B91453).
-
Add an excess of a strong acid, such as a 4 M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[5]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting residue is the hydrochloride salt of the final product. If it is not a solid, it can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation.
-
The solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizations
Caption: Common issues in the synthesis of Thalidomide-NH-C8-NH2.
Caption: Troubleshooting guide for the purification of amine-containing compounds.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. TLC stains [reachdevices.com]
Strategies to enhance the stability of Thalidomide-NH-C8-NH2 hydrochloride in vitro
Welcome to the technical support center for Thalidomide-NH-C8-NH2 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vitro stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and an 8-carbon alkyl linker with a terminal amine group, designed for use in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] The primary stability concern, inherent to the thalidomide (B1683933) scaffold, is its susceptibility to hydrolysis in aqueous solutions.[3]
Q2: What is the main degradation pathway for thalidomide and its derivatives in vitro?
A2: The primary degradation pathway for thalidomide and its derivatives in vitro is non-enzymatic hydrolysis.[4][5][6] This process involves the cleavage of the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide molecule.[3] This hydrolysis is significantly influenced by the pH of the solution.[3][7]
Q3: How does pH affect the stability of this compound?
A3: Thalidomide is known to be labile to spontaneous hydrolysis at a physiological pH of 7.4.[7] The rate of hydrolysis is pH-dependent. Acidic conditions can also lead to degradation. Therefore, maintaining an optimal pH is crucial for the stability of thalidomide-containing compounds.
Q4: Are there any other environmental factors that can impact the stability of this compound?
Q5: What is the expected biological consequence of the degradation of this compound?
A5: The biological activity of thalidomide, such as its ability to modulate cytokine production, is dependent on the intact molecule.[7] Degradation of the thalidomide moiety into its hydrolyzed byproducts would likely render it unable to bind to its target protein, cereblon (CRBN), thereby inactivating the PROTAC molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of the compound in the culture medium. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and minimize the time the compound is in aqueous-based culture media before and during the experiment. Consider the pH of your culture medium and buffers. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). When diluting into aqueous buffer, do so dropwise while vortexing to avoid immediate precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. |
| Loss of compound concentration over time in prepared solutions. | Hydrolysis of the thalidomide moiety. | Prepare fresh solutions before each experiment. If storage of aqueous solutions is unavoidable, store at low temperatures (2-8°C) for a short period and protect from light. For longer-term storage, use aliquots of the stock solution in an anhydrous organic solvent at -20°C or -80°C. |
| Variability between experimental replicates. | Inconsistent handling and storage of the compound. | Standardize the protocol for solution preparation, storage, and handling. Ensure all aliquots are stored under the same conditions and used within the same timeframe. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate pre-warmed (if necessary for the experiment) aqueous buffer or cell culture medium.
-
To minimize precipitation, add the stock solution to the aqueous medium dropwise while gently mixing.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: In Vitro Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer.
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the test buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a known concentration (e.g., 10 µM) from a freshly prepared DMSO stock. The final DMSO concentration should be kept low (e.g., <0.1%).
-
-
Incubation:
-
Incubate the test solution at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Sample Analysis:
-
Immediately analyze the aliquot by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11] A reverse-phase C18 column is often suitable.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection can be performed using a UV detector at an appropriate wavelength (e.g., 297 nm).[11]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: Factors influencing the stability of the compound in vitro.
Caption: The proposed degradation pathway leading to loss of activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hydrolysis of thalidomide abrogates its ability to enhance mononuclear cell synthesis of IL-2 as well as its ability to suppress the synthesis of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. ijirmf.com [ijirmf.com]
Technical Support Center: Overcoming Resistance to Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to thalidomide-based (CRBN-recruiting) PROTACs?
A1: Acquired resistance to CRBN-based PROTACs can arise from several molecular changes within the cell. The most frequently observed mechanisms include:
-
Mutations or Downregulation of Cereblon (CRBN) : Genetic alterations such as missense mutations, frameshift mutations, or the complete loss of the CRBN gene can prevent the PROTAC from engaging the E3 ubiquitin ligase complex.[1][2] Downregulation of CRBN protein expression is also a common cause of resistance.[1][3]
-
Target Protein Mutations : Mutations in the target protein can interfere with PROTAC binding, thereby preventing the formation of the essential ternary complex (Target-PROTAC-CRBN).[1][4]
-
Increased Target Protein Synthesis : Cells may compensate for PROTAC-mediated degradation by increasing the production of the target protein, maintaining sufficient levels for cell survival.[1]
-
Drug Efflux and Metabolism : Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PROTAC.[1][5] Cellular metabolism can also alter the PROTAC's structure, rendering it inactive.[1]
-
Impaired Ternary Complex Formation : Factors that disrupt the stability or formation of the crucial ternary complex can lead to resistance. This may be due to steric hindrance from mutations or post-translational modifications.[1]
-
Activation of Compensatory Signaling Pathways : Cells can adapt by upregulating parallel signaling pathways to bypass their dependency on the targeted protein.[1][6]
Q2: How can I determine if my cells have developed resistance to a CRBN-based PROTAC?
A2: The primary indicator of resistance is a loss of PROTAC efficacy, which can be observed as:
-
A significant increase in the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) value in cell viability or degradation assays, respectively.[1]
-
A lack of target protein degradation at previously effective PROTAC concentrations, which can be confirmed by Western blotting or mass spectrometry.[1][7]
-
The resumption of cell proliferation or tumor growth in the presence of the PROTAC.[1]
Q3: What are the main strategies to overcome resistance to thalidomide-based PROTACs?
A3: Several strategies can be employed to circumvent resistance:
-
Switching the E3 Ligase : Utilize a PROTAC that hijacks a different E3 ligase, such as VHL. This is often the most effective strategy when CRBN is lost or mutated.[1][8]
-
Combination Therapies : Combine the CRBN-based PROTAC with other agents. For instance, co-treatment with an inhibitor of a compensatory signaling pathway or an inhibitor of drug efflux pumps like P-glycoprotein can restore sensitivity.[5][6][9]
-
Next-Generation CRBN Ligands : The development of novel CRBN ligands with modified thalidomide (B1683933) scaffolds can potentially overcome resistance mechanisms and reduce off-target effects.[10][]
-
Alternative Degradation Technologies : Explore other protein degradation technologies that are independent of CRBN, such as lysosome-targeting chimeras (LYTACs).[1]
Troubleshooting Guide
This guide addresses common experimental issues encountered when working with thalidomide-based PROTACs.
| Problem | Possible Cause | Suggested Solution & Experimental Protocol |
| No or reduced target protein degradation. | 1. Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[12] 2. Compound Instability: The PROTAC may be unstable in the cell culture medium.[12] 3. Lack of Target or E3 Ligase Expression: The target protein or CRBN may not be expressed in the cell line being used.[13] 4. Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex.[13] | 1. Verify Cellular Uptake: Use mass spectrometry to measure the intracellular concentration of the PROTAC. 2. Assess Compound Stability: Incubate the PROTAC in cell culture media for the duration of the experiment and analyze its integrity using LC-MS. 3. Confirm Protein Expression: Check for the expression of the target protein and CRBN using Western blotting. 4. Evaluate Ternary Complex Formation: Perform a co-immunoprecipitation (Co-IP) or a biophysical assay like TR-FRET to assess the formation of the Target-PROTAC-CRBN complex.[12] |
| The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). | At excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[12] | 1. Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad range of concentrations (e.g., picomolar to high micromolar) to identify the bell-shaped curve characteristic of the hook effect.[12] 2. Titrate to an Optimal Concentration: Use lower concentrations of the PROTAC in the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[12] |
| Cells develop resistance over time. | 1. CRBN Alterations: Mutations or downregulation of CRBN.[2] 2. Target Protein Mutations: Mutations in the target protein's binding site.[1] 3. Increased Drug Efflux: Upregulation of efflux pumps like P-glycoprotein.[1][5] | 1. Sequence CRBN and Target Genes: Sequence the CRBN gene and the gene encoding the target protein in resistant cells to identify mutations.[1] 2. Assess CRBN Expression: Compare CRBN mRNA and protein levels between sensitive and resistant cells using qPCR and Western blotting.[1] 3. Evaluate Efflux Pump Activity: Use a fluorescent substrate assay for P-gp or co-treat with a known P-gp inhibitor (e.g., verapamil (B1683045) or zosuquidar) to see if sensitivity is restored.[5] |
| Off-target effects are observed. | The thalidomide moiety can recruit unintended proteins (neosubstrates) like IKZF1 and IKZF3 to CRBN for degradation.[14] | 1. Proteomic Profiling: Use quantitative mass spectrometry-based proteomics to identify unintended degraded proteins. 2. Modify the CRBN Ligand: Synthesize a control PROTAC with a modification known to reduce neosubstrate binding, such as a bulky substituent at the C5 position of the phthalimide (B116566) ring.[14] 3. Switch E3 Ligase: Use a PROTAC that recruits a different E3 ligase, such as VHL, which will have a different off-target profile.[14] |
Quantitative Data Summary
Table 1: Examples of Thalidomide-Based PROTACs and their Degradation Efficiency
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | MV4;11 (AML) | ~50 nM | >95 | [3] |
| ARV-825 | BRD2/3/4 | CRBN | CCRF (T-ALL) | <1 nM | >90 | [3] |
| SIAIS125 | EGFR (mutant) | CRBN | H1975 (NSCLC) | 30-50 nM | >80 | [3][4] |
| DAS 6-2-2-6-CRBN | BCR-ABL | CRBN | K562 (CML) | 4.4 nM | >80 | [3] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Key Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Treatment : Seed cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[15]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[15]
-
Immunoblotting : Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[15]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[15]
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[12]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density.[15]
-
PROTAC Treatment : The following day, treat the cells with a serial dilution of the PROTAC.[15]
-
Incubation : Incubate for a specified period (e.g., 72 hours).[15]
-
Lysis and Signal Measurement : Add CellTiter-Glo® reagent to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[15]
-
Data Analysis : Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[15]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Key mechanisms of resistance to PROTACs.
Caption: A logical workflow for troubleshooting failed degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. foxchase.org [foxchase.org]
- 7. biocompare.com [biocompare.com]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our dedicated technical support center for scientists and researchers in the field of drug discovery, focusing on the challenges and nuances of Proteolysis Targeting Chimera (PROTAC) technology. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and minimize the "hook effect" in your PROTAC experiments, ensuring accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[5][6] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, creating "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[4][6]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentration range does the hook effect typically become apparent?
A4: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[8] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is therefore crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for protein degradation is bell-shaped.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations, particularly at the higher end where the decrease in degradation is observed. This will help to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration (Dmax): Identify the concentration that yields the maximum level of protein degradation (Dmax). For future experiments, it is advisable to use concentrations at or below this optimal point.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations should correlate with the observed decrease in protein degradation.[1]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC. Poor permeability could lead to a discrepancy between the applied and intracellular concentrations.
-
Problem 2: I am not observing any degradation of my target protein.
-
Likely Cause: This could be due to an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Significantly Wider Concentration Range: It is possible that your initial concentration range was either too high (entirely within the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to both the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation duration.
-
Quantitative Data Summary
The following table provides a general overview of concentration ranges to consider when designing experiments to characterize the hook effect. Actual values will be specific to the PROTAC and experimental system.
| Parameter | Typical Concentration Range | Purpose |
| Initial Dose-Response | 1 pM - 10 µM | To identify the optimal degradation concentration and the onset of the hook effect. |
| Optimal Degradation (Dmax) | 1 nM - 1 µM | The concentration range where maximal protein degradation is typically observed. |
| Hook Effect Region | > 1 µM | Concentrations at which a decrease in protein degradation is often seen. |
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation and Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the full dose-response, including the hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve and identify the Dmax and the hook effect.[6]
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for assessing the formation of the Target-PROTAC-E3 Ligase ternary complex in a cellular context.
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or a vehicle control for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternary complex formation - Profacgen [profacgen.com]
Refining mass spectrometry methods for detecting protein degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing mass spectrometry to study protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectrometry-based methods for monitoring targeted protein degradation?
A1: The primary methods include global proteomics and targeted proteomics.
-
Global Proteomics (or Proteome-wide Profiling): This approach provides an unbiased, comprehensive view of protein abundance changes across the entire proteome after treatment with a degrader molecule (e.g., PROTAC). It is crucial for identifying both on-target degradation and potential off-target effects.[1][2][3] Label-free quantification (LFQ) and tandem mass tag (TMT)-based multiplexing are common strategies.[4]
-
Targeted Proteomics: This method focuses on quantifying specific proteins of interest with high sensitivity and precision.[5] Parallel Reaction Monitoring (PRM) is a widely used targeted approach that offers excellent specificity and is suitable for quantifying tens to hundreds of target proteins.[5][6] It is particularly useful for validating hits from global proteomics screens and for detailed kinetic analysis of protein degradation.
Q2: How can I confirm that my protein of interest is being ubiquitinated following treatment with a degrader?
A2: Detecting the ubiquitination of your target protein is a key step in validating the mechanism of action for many degraders. This can be achieved by enriching for ubiquitinated proteins or peptides from cell lysates followed by mass spectrometry analysis.[7][8] A common method involves using an antibody that recognizes the di-glycine (K-ε-GG) remnant left on a lysine (B10760008) residue after tryptic digestion of a ubiquitinated protein.[8][9]
Q3: What are the common causes of the "hook effect" in PROTAC experiments, and how can I troubleshoot it?
A3: The "hook effect" refers to a phenomenon where the degradation of the target protein decreases at higher concentrations of a PROTAC.[1] This is often due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex (target-PROTAC-E3 ligase).[1]
Troubleshooting the Hook Effect:
-
Perform a wide dose-response curve: Test a broad range of PROTAC concentrations, from picomolar to high micromolar, to identify the optimal concentration for degradation and to fully characterize the hook effect.[1]
-
Biophysical binding assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase, helping to understand the thermodynamics of binary and ternary complex formation.
Troubleshooting Guides
Guide 1: Poor or No Target Degradation
Problem: You do not observe the expected degradation of your target protein in your mass spectrometry data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low PROTAC Permeability/Stability | Perform a cellular thermal shift assay (CETSA) or use a cellular target engagement assay like NanoBRET to confirm the PROTAC is entering the cell and binding to the target. | Confirmation of target engagement in a cellular context. |
| Inefficient Ternary Complex Formation | Use biophysical methods (e.g., SPR, ITC, or TR-FRET) to assess the formation of the ternary complex in vitro. | Evidence of a stable and cooperative ternary complex. |
| Incorrect E3 Ligase Selection | If the PROTAC is not engaging the intended E3 ligase, consider redesigning the molecule with a ligand for a different E3 ligase that is expressed in your cell line. | Successful degradation of the target protein with the redesigned PROTAC. |
| Target Protein is Not Amenable to Degradation | Investigate if the target protein has any post-translational modifications or subcellular localization that may be hindering its accessibility to the proteasome. | Identification of factors that may be preventing degradation. |
Guide 2: Significant Off-Target Effects
Problem: Your global proteomics data reveals the degradation of numerous proteins other than your intended target.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Promiscuous Warhead Binding | Perform a Limited Proteolysis-Mass Spectrometry (LiP-MS) experiment to identify proteins that directly bind to your degrader.[3] | A ranked list of on- and off-target binders, providing insights into the selectivity of the warhead. |
| E3 Ligase Substrate Hijacking | Analyze your proteomics data for the downregulation of known natural substrates of the recruited E3 ligase. | Identification of unintended degradation of the E3 ligase's natural substrates. |
| "Bystander" Degradation | Use co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) to identify proteins that interact with your target. These interactors may be degraded along with the target. | Identification of interacting proteins that are co-degraded with the target. |
| High PROTAC Concentration | Re-run the experiment with a lower concentration of the PROTAC, ideally at or below the DC50 value, to minimize off-target effects. | Reduced off-target degradation while maintaining on-target potency. |
Guide 3: Issues with Quantitative Data Reproducibility
Problem: You are observing high variability in protein quantification between replicate experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including cell lysis, protein quantification, digestion, and peptide cleanup.[10] Utilize commercially available kits for improved reproducibility.[11][12] | Coefficient of variation (CV) for protein quantification below 20% between replicates. |
| Variable TMT Labeling Efficiency | Ensure complete dissolution and mixing of the TMT reagent. Perform a labeling efficiency test on a small aliquot of the sample. | Consistent and high labeling efficiency (>99%) across all samples. |
| Ion Suppression Effects | Ensure thorough desalting of peptide samples before LC-MS analysis.[13] Optimize the chromatographic gradient to better separate co-eluting peptides. | Improved signal intensity and reduced variability for quantified peptides. |
| Inconsistent Data Analysis Parameters | Use a standardized data analysis workflow with consistent parameters for peptide identification, quantification, and statistical analysis.[1] | Reproducible identification and quantification of differentially abundant proteins. |
Experimental Protocols
Protocol 1: Global Proteome Analysis of PROTAC-Treated Cells using TMT-based Mass Spectrometry
This protocol outlines the key steps for analyzing proteome-wide changes in response to a PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells in triplicate with the desired concentrations of the PROTAC and a vehicle control for the desired time period (e.g., 4, 8, or 24 hours).[14]
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors. A common lysis buffer is 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0.[8]
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e-g., 50 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Dilute the urea concentration to less than 2 M.
-
Perform an overnight digestion with trypsin at a 1:50 (w/w) enzyme-to-protein ratio.[1]
-
-
TMT Labeling:
-
Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) column.
-
Label the peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.[1]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[1][15]
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[15]
-
Perform statistical analysis to identify proteins with significantly altered abundance.[1]
-
Protocol 2: Enrichment of Ubiquitinated Peptides (K-ε-GG) for Mass Spectrometry Analysis
This protocol provides a method for enriching ubiquitinated peptides to confirm target ubiquitination.
-
Sample Preparation and Digestion:
-
Lyse cells as described in Protocol 1. To increase the abundance of ubiquitinated proteins, cells can be treated with a proteasome inhibitor (e.g., MG-132) before lysis.[8]
-
Perform protein reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
-
K-ε-GG Peptide Enrichment:
-
Desalt the digested peptides.
-
Incubate the peptides with an anti-K-ε-GG antibody cross-linked to beads to capture ubiquitinated peptides.[8]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data for peptides containing the K-ε-GG modification (+114.0429 Da on lysine residues).[9]
-
Identify and quantify the ubiquitination sites on your protein of interest.
-
Visualizations
Caption: Experimental workflow for PROTAC analysis by mass spectrometry.
Caption: PROTAC-mediated ubiquitin-proteasome degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 11. Targeted Protein Degraders | Bruker [bruker.com]
- 12. Targeted Protein Degraders | Bruker [bruker.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-NH-C8-NH2 Hydrochloride Conjugates
Welcome to the technical support center for researchers and drug development professionals working with Thalidomide-NH-C8-NH2 hydrochloride and related conjugates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the efficacy of intracellularly acting therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It comprises three key components:
-
Thalidomide (B1683933): A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]
-
-NH-C8-NH2: An eight-carbon alkyl linker with terminal amino groups. This linker connects the thalidomide moiety to a ligand for your protein of interest (POI). Alkyl linkers contribute to the overall hydrophobicity and spacing of the final conjugate.[7][8]
-
Hydrochloride salt: This salt form is intended to improve the solubility and handling of the conjugate.
Its primary use is as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[9]
Q2: Why is cell permeability a significant challenge for my final conjugate built from this linker?
A2: Cell permeability is essential for your conjugate to reach its intracellular targets (the POI and the CRBN E3 ligase).[10] Several factors inherent to PROTACs, often including a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), generally lead to poor passive diffusion across the cell's lipid bilayer membrane.[7] The C8 alkyl linker, while providing spacing, adds to the molecule's lipophilicity, which must be carefully balanced to avoid poor aqueous solubility that can also limit permeability.[11][12]
Q3: What are the key physicochemical properties that I should be optimizing to improve cell permeability?
A3: To enhance cell permeability, you should focus on a multi-parameter optimization of the following properties:
-
Lipophilicity (LogP/LogD): A balance is crucial. The molecule needs to be lipophilic enough to enter the lipid membrane but soluble enough in the aqueous cytoplasm to reach its target. An excessively hydrophobic C8 linker might lead to aggregation or poor solubility.[10]
-
Polar Surface Area (PSA): High PSA is correlated with poor membrane permeability. Aim to keep the PSA of your final conjugate as low as possible without sacrificing target binding.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[10]
-
Conformational Flexibility: The ability of a conjugate to adopt a folded conformation can shield its polar groups, which is favorable for cell permeability. This is often referred to as the "chameleon effect."[10] Rigid alkyl linkers may not favor these folded states as readily as more flexible linkers like PEG.[13][14]
Q4: Can I use formulation strategies to overcome inherent permeability issues without chemically modifying my conjugate?
A4: Yes, formulation strategies can be effective, particularly for in vivo studies. Options include:
-
Use of Permeation Enhancers: Certain excipients can transiently disrupt the cell membrane to improve drug uptake, although this can be associated with toxicity.[10]
-
Solid Dispersions: Creating solid dispersions with self-emulsifying carriers can enhance the solubility and dissolution rate of poorly soluble compounds like thalidomide, which can translate to increased flux across membranes.[15]
-
Nanoparticle Formulation: Encapsulating your conjugate in lipid nanoparticles or other nanocarriers can facilitate its entry into cells via endocytosis, bypassing the need for passive diffusion.
Troubleshooting Guide: Low Intracellular Activity of Your Conjugate
This guide addresses the common problem of observing low cellular activity (e.g., poor target degradation) despite good biochemical activity of your Thalidomide-NH-C8-NH2-based conjugate. The primary suspect is often poor cell permeability.
Problem: Low or no target degradation in cellular assays.
Caption: Initial experimental workflow to diagnose permeability issues.
Scenario 1: Poor Passive Permeability Identified (Low PAMPA Result)
-
Possible Cause: The physicochemical properties of your conjugate are outside the optimal range for passive diffusion. The C8 alkyl linker may contribute to excessive lipophilicity and potential aggregation, or the overall molecule has a high PSA or too many HBDs.
-
Troubleshooting Steps:
-
Modify the Linker:
-
Vary Alkyl Chain Length: Synthesize analogs with shorter (e.g., C4, C6) or longer (e.g., C10, C12) alkyl chains to find an optimal balance between spacing and lipophilicity.
-
Introduce Heteroatoms: Replace methylene (B1212753) (-CH2-) groups in the C8 linker with oxygen atoms to create a more PEG-like, flexible, and hydrophilic linker. This can encourage the adoption of folded conformations that shield polar surfaces.[13][14]
-
Incorporate Rigid Elements: Add cyclic structures (e.g., piperazine) into the linker to reduce conformational flexibility in a controlled manner, which can sometimes improve permeability.
-
-
Modify the POI Ligand: If your POI ligand has solvent-exposed polar groups not essential for binding, consider modifying them to reduce the overall PSA and HBD count.
-
Employ a Prodrug Strategy: Mask polar functional groups (like amines or carboxylic acids) on your conjugate with lipophilic, cleavable moieties (e.g., esters). These "masks" can improve membrane transit and are then cleaved by intracellular enzymes to release the active conjugate.
-
Scenario 2: Low Caco-2 Permeability with Possible Efflux
-
Possible Cause: Your conjugate may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport the compound out of the cell, reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
-
Co-administer with Efflux Pump Inhibitors: Run your cellular activity assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in activity suggests your compound is an efflux substrate.
-
Structural Modification: Make modifications to your conjugate to disrupt its recognition by efflux transporters. This often involves subtle changes to lipophilicity or hydrogen bonding patterns and typically requires an iterative medicinal chemistry approach.
-
Data Presentation
The following tables provide representative data illustrating how linker modifications on thalidomide-based conjugates can influence their physicochemical properties and permeability.
Table 1: Impact of Linker Composition on Physicochemical Properties and Permeability
| PROTAC ID | Linker Composition | MW (Da) | ALogP | HBD Count | PAMPA Pₑ (10⁻⁶ cm/s) |
| PROTAC-1 | PEG8 (Baseline) | 980 | 3.1 | 4 | 0.3 |
| PROTAC-2 | PEG4 | 892 | 2.7 | 4 | 0.9 |
| PROTAC-3 | C8 Alkyl | 910 | 4.5 | 4 | 1.2 |
| PROTAC-4 | PEG2-Piperazine-PEG2 | 965 | 2.5 | 3 | 1.5 |
This table contains illustrative data to demonstrate trends. Actual results will vary based on the specific POI ligand. Data adapted from representative literature.[10]
Table 2: Physicochemical Properties of N-Alkyl Thalidomide Analogs
| Compound | Alkyl Chain | Log P (pH 6.4) | Aqueous Solubility (µg/mL) |
| Thalidomide | - | 0.63 | 54.0 |
| Analog 1 | Methyl | 1.11 | 311.2 |
| Analog 2 | Propyl | 2.15 | 39.4 |
| Analog 3 | Pentyl | 3.20 | 5.2 |
Data from J Pharm Sci, 2002, 91(4), 1165-1173, demonstrating how alkyl chain length affects lipophilicity and solubility.[11][12]
PROTAC Mechanism of Action
The ultimate goal of improving cell permeability is to allow the conjugate to effectively initiate the PROTAC-mediated protein degradation cascade inside the cell.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[16]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a conjugate across a lipid-infused artificial membrane.
-
Methodology:
-
Prepare Acceptor Plate: Add an appropriate buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add Compound: Add a solution of your conjugate (typically in a buffer with a small percentage of DMSO) to the donor wells.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-18 hours).
-
Quantify: Measure the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pₑ or Papp).
-
Caco-2 Permeability Assay
-
Objective: To assess both passive and active transport of a conjugate across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated and polarized monolayer.
-
Verify Monolayer Integrity: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing your conjugate to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A for efflux):
-
Perform the assay in reverse by adding the conjugate to the basolateral chamber and sampling from the apical chamber.
-
-
Quantify and Calculate: Analyze the concentration of the conjugate in the samples by LC-MS/MS and calculate the Papp values for both directions.
-
Western Blot for Protein Degradation Assessment
-
Objective: To quantify the reduction in target protein levels in cells following treatment with the conjugate.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density. Treat the cells with a serial dilution of your conjugate or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and separate the lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. It is crucial to re-probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to normalize the data and ensure equal protein loading across lanes.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
-
References
- 1. Item - Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Percutaneous delivery of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Protein Degradation: A Comparative Guide to DC50 and Dmax Values
For researchers, scientists, and drug development professionals, establishing the efficacy and potency of novel protein degraders is a critical step. This guide provides a comprehensive comparison of key validation metrics, DC50 and Dmax, and details the experimental protocols necessary to derive them. By understanding and applying these methodologies, researchers can confidently characterize and advance promising new therapeutics.
The advent of targeted protein degradation (TPD) technologies, such as Proteolysis Targeting Chimeras (PROTACs), has revolutionized drug discovery. Unlike traditional inhibitors that merely block a protein's function, degraders physically eliminate the target protein from the cell.[1] To quantify the effectiveness of these molecules, two primary parameters are used: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]
-
DC50 : This value represents the concentration of a degrader at which 50% of the target protein is eliminated. It is a measure of the compound's potency.
-
Dmax : This value indicates the maximum percentage of the target protein that can be degraded by a specific compound. It reflects the efficacy of the degrader.
Accurate determination of DC50 and Dmax is essential for the rank-ordering of compounds, understanding structure-activity relationships, and selecting lead candidates for further development.[3]
The Mechanism of Targeted Protein Degradation
Targeted protein degraders are bifunctional molecules that hijack the cell's natural protein disposal machinery. A typical PROTAC, for instance, consists of a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][4] This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the target protein.[4][5] The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[1][4]
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Comparative Analysis of Methodologies for Determining DC50 and Dmax
Several methods can be employed to quantify protein degradation and determine DC50 and Dmax values. The choice of method often depends on factors such as throughput requirements, the availability of specific reagents, and the need for kinetic data.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection and quantification of a specific protein separated by size.[4][5] | Widely available, relatively inexpensive.[4] | Low-throughput, semi-quantitative, dependent on antibody quality.[4] |
| HiBiT/NanoLuc Assay | A bioluminescent reporter system where a small peptide tag (HiBiT) on the target protein complements a larger subunit (LgBiT) to generate a luminescent signal proportional to protein abundance.[4][5] | Highly sensitive, quantitative, suitable for high-throughput screening and real-time kinetic measurements.[4][6] | Requires genetic modification of the target protein.[4] |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased, global identification and quantification of thousands of proteins in a cell lysate, providing a comprehensive view of a degrader's effects.[4][7] | High-throughput, identifies on- and off-target effects, highly accurate.[4] | Requires specialized equipment and expertise, complex data analysis.[4] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection and quantification of a specific protein in a plate-based format. | Higher throughput than Western Blot, quantitative. | Dependent on the availability of matched antibody pairs, can be prone to matrix effects. |
Experimental Protocols
Below are detailed protocols for the most common methods used to determine DC50 and Dmax values.
Western Blot Protocol
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the protein degrader or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1][2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[1][2]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[1][4]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][4]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[2][5]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[2]
HiBiT/NanoLuc Assay Protocol
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the HiBiT peptide in a cell line that stably expresses the LgBiT protein.[4][5]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate. Treat the cells with a serial dilution of the protein degrader.[4][8]
-
Luminescence Measurement (Endpoint): After the desired incubation period, add a lytic detection reagent containing the Nano-Glo® substrate to the wells. Measure the luminescence signal using a plate reader.[5]
-
Luminescence Measurement (Kinetic): For real-time measurements, add a live-cell substrate to the medium before or at the same time as the degrader. Measure luminescence at regular intervals using a plate reader with a live-cell incubator.[5][6]
-
Data Analysis: Normalize the luminescence signals to the vehicle control. For endpoint assays, plot the dose-response curve to determine DC50 and Dmax. For kinetic assays, the rate of degradation and time to Dmax can also be determined.[5]
Caption: General workflow for determining DC50 and Dmax values.
Interpreting DC50 and Dmax Data: A Comparative Example
To illustrate the application of these metrics, consider the following hypothetical data for two different PROTACs targeting the same protein.
| PROTAC | DC50 (nM) | Dmax (%) |
| PROTAC A | 10 | 95 |
| PROTAC B | 50 | 95 |
| PROTAC C | 10 | 70 |
Analysis:
-
PROTAC A vs. PROTAC B: Both PROTACs achieve the same maximal degradation (Dmax = 95%), indicating similar efficacy. However, PROTAC A has a lower DC50 value (10 nM vs. 50 nM), signifying that it is more potent than PROTAC B.
-
PROTAC A vs. PROTAC C: Both PROTACs have the same potency (DC50 = 10 nM). However, PROTAC A achieves a higher maximal degradation than PROTAC C (Dmax = 95% vs. 70%), indicating it is more efficacious.
This comparison highlights the importance of considering both DC50 and Dmax when evaluating protein degraders. A potent molecule with a low Dmax may not be as therapeutically effective as a slightly less potent molecule that can achieve near-complete degradation of the target protein.
Advanced Considerations and Orthogonal Validation
For a comprehensive validation of a protein degrader, it is crucial to employ a multi-faceted approach that goes beyond a single method.[4] Orthogonal methods, such as using both Western Blot and a HiBiT assay, can provide a higher degree of confidence in the observed DC50 and Dmax values.[4][5]
Furthermore, kinetic analysis of protein degradation can offer deeper insights into the mechanism of action.[6] Real-time assays can reveal the rate of degradation and the time required to reach Dmax, which can be critical for understanding the dynamic cellular response to a degrader.[6]
Finally, quantitative proteomics is invaluable for assessing the selectivity of a degrader.[4] By providing a proteome-wide view, this technique can identify any unintended "off-target" degradation, which is a critical step in preclinical safety assessment.[5]
Caption: A multi-pronged approach for the validation of a PROTAC candidate.
By systematically applying these methodologies and carefully interpreting the resulting DC50 and Dmax values, researchers can effectively characterize and compare novel protein degraders, ultimately accelerating the development of new and impactful therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. promega.com [promega.com]
A Comparative Guide to the Efficacy of Thalidomide-NH-C8-NH2 Hydrochloride and Other CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is paramount to the successful development of potent and selective therapeutic agents. Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a key target for recruitment by molecular glues and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the efficacy of Thalidomide-NH-C8-NH2 hydrochloride and other prominent CRBN ligands, supported by experimental data and detailed methodologies.
This compound is a synthetic ligand-linker conjugate that incorporates the core thalidomide (B1683933) moiety for CRBN binding, appended with an eight-carbon alkyl linker terminating in an amine group. This functionalization makes it a versatile building block for the synthesis of PROTACs, enabling the conjugation of a target protein-binding ligand. While direct, publicly available quantitative binding data for this compound is limited, its efficacy as a CRBN recruiter is fundamentally derived from its thalidomide core. This guide will, therefore, focus on a detailed comparison of the foundational CRBN ligands: Thalidomide, Lenalidomide (B1683929), and Pomalidomide (B1683931), to provide a robust framework for understanding the relative performance of thalidomide-based CRBN ligands.
Quantitative Comparison of CRBN Ligand Binding Affinity
The binding affinity of a ligand to CRBN is a critical determinant of its ability to recruit the E3 ligase complex and mediate the degradation of target proteins. The table below summarizes the reported binding affinities of Thalidomide and its key derivatives, Lenalidomide and Pomalidomide, to the CRBN protein. It is important to note that affinity values can vary depending on the specific experimental conditions and assay formats.
| Ligand | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [1] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | [1] |
As the data indicates, both Lenalidomide and Pomalidomide exhibit a higher binding affinity for CRBN compared to the parent compound, Thalidomide.[2] This enhanced affinity is attributed to subtle structural modifications that optimize interactions within the CRBN binding pocket.
Comparative Efficacy in Protein Degradation
Beyond binding affinity, the efficacy of a CRBN ligand is ultimately measured by its ability to induce the degradation of target proteins. In the context of immunomodulatory drugs (IMiDs), this refers to the degradation of "neosubstrates" such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). For PROTACs, this extends to the specific protein of interest being targeted.
Pomalidomide is generally considered a more potent degrader of CRBN neosubstrates than lenalidomide.[3] This increased potency in degradation is not solely dependent on binding affinity but also on the stability and cooperativity of the ternary complex formed between CRBN, the ligand, and the neosubstrate. The additional amino group on the phthalimide (B116566) ring of lenalidomide and pomalidomide can form a water-mediated hydrogen bond with the Q146 residue of IKZF1, stabilizing the interaction and leading to more efficient degradation compared to thalidomide.[2]
When incorporated into PROTACs, the choice of the CRBN ligand can significantly influence the degradation efficiency (DC50 and Dmax) of the target protein. While direct head-to-head comparisons are most informative when the target protein and linker are kept constant, studies have shown that lenalidomide-based PROTACs can be more potent than their pomalidomide-based counterparts for certain targets.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
PROTAC-mediated protein degradation pathway.
Experimental workflow for Western Blot analysis.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a CRBN ligand.
Materials:
-
Purified recombinant human CRBN protein (e.g., in 50 mM HEPES pH 7.5, 150 mM NaCl).
-
CRBN ligand (e.g., Thalidomide, Lenalidomide, Pomalidomide) dissolved in the same buffer as the protein.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Prepare a solution of CRBN protein at a concentration of 10-50 µM in the ITC cell.
-
Prepare a solution of the CRBN ligand at a concentration 10-20 fold higher than the protein concentration in the injection syringe.
-
Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.
-
-
Titration:
-
Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL) of the ligand solution into the protein solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC incorporating a CRBN ligand.
Materials:
-
Cell line expressing the target protein.
-
PROTAC molecule.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
Conclusion
The choice of a CRBN ligand is a critical decision in the design of molecular glues and PROTACs. While this compound serves as a valuable chemical tool for PROTAC synthesis due to its functionalized linker, its performance is intrinsically linked to the binding characteristics of its thalidomide core. The established derivatives, Lenalidomide and Pomalidomide, offer enhanced binding affinity to CRBN and, in the case of Pomalidomide, generally superior neosubstrate degradation.[1][3] The selection between these ligands should be guided by the specific therapeutic target, the desired degradation potency and selectivity, and the overall properties of the final therapeutic molecule. The experimental protocols provided herein offer a standardized approach for the direct comparison of different CRBN ligands, enabling researchers to make data-driven decisions in the development of next-generation protein degraders.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Thalidomide- and Pomalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide (B1683933) and pomalidomide (B1683931).
This guide provides a comprehensive comparison of two key classes of CRBN-recruiting PROTACs: those based on thalidomide, with a focus on the readily available linker-equipped intermediate Thalidomide-NH-C8-NH2 hydrochloride , and those derived from pomalidomide. We present a detailed analysis of their mechanisms, performance differences supported by experimental data, and detailed protocols for their evaluation.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Both thalidomide- and pomalidomide-based PROTACs operate through a similar mechanism of action. The thalidomide or pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] The other end of the PROTAC molecule contains a ligand that binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4-CRBN E3 ligase.[1] This proximity leads to the polyubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2]
Performance Comparison: Pomalidomide's Potency Advantage
While both thalidomide and pomalidomide effectively recruit CRBN, pomalidomide generally exhibits a stronger binding affinity.[1][3] This translates to more efficient ternary complex formation and, consequently, more potent protein degradation by pomalidomide-based PROTACs.[4] This enhanced potency is reflected in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).
Furthermore, pomalidomide-based PROTACs have been reported to possess greater degradation selectivity and improved metabolic stability compared to their thalidomide counterparts.[1] However, a notable challenge with early pomalidomide-based degraders is the off-target degradation of zinc-finger (ZF) transcription factors.[5] Strategic modifications, such as attaching the linker at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate these off-target effects while maintaining or even enhancing on-target activity.[5]
Quantitative Data Summary
The following tables summarize key performance parameters for thalidomide and pomalidomide as CRBN ligands and provide representative degradation data for PROTACs derived from them.
Table 1: CRBN Binding Affinity of Parent Ligands
| Parameter | Pomalidomide | Thalidomide | Reference |
| CRBN Dissociation Constant (Kd) | ~157 nM | ~250 nM | [3][4] |
Table 2: Representative On-Target Degradation Efficiency of PROTACs (Fictionalized Data for Direct Comparison)
This data is illustrative and compiled based on the generally observed superior performance of pomalidomide-based PROTACs.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) |
| Compound T | Target X | Thalidomide-NH-C8-NH2 | 75 | >85 |
| Compound P | Target X | Pomalidomide | 25 | >95 |
Table 3: Degradation Efficiency of a Pomalidomide-Based PROTAC Targeting HDAC8
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | [6] |
Experimental Protocols
Accurate and reproducible experimental data is crucial for the evaluation and comparison of PROTACs. Below are detailed methodologies for key assays.
Experimental Workflow Overview
The functional validation of a novel PROTAC typically follows a standardized workflow to assess its degradation capability, mechanism of action, and cellular effects.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (e.g., Thalidomide-NH-C8-NH2-based or Pomalidomide-based)
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[2]
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[2]
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4-CRBN E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination buffer
-
SDS-PAGE loading buffer
Methodology:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at a desired concentration or vehicle control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[7]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effect of the PROTAC on cells and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.[8]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[8]
-
Reagent Addition and Signal Detection:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.[9]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.[9]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]
Conclusion
The choice between a thalidomide- or pomalidomide-based E3 ligase ligand is a critical decision in the design of a CRBN-recruiting PROTAC. Pomalidomide's higher binding affinity for CRBN generally translates to more potent and selective protein degraders. However, careful consideration must be given to potential off-target effects, which can be mitigated through strategic linker placement. For initial exploratory studies, pre-functionalized linkers such as this compound offer a convenient starting point for PROTAC synthesis. Ultimately, the optimal choice will depend on the specific target protein and the desired therapeutic profile of the final PROTAC molecule. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative study of different linker types with thalidomide-based E3 ligase ligands
For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation (TPD). A critical, and often empirically optimized, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. In the context of thalidomide-based PROTACs, which hijack the Cereblon (CRBN) E3 ubiquitin ligase, the linker's composition, length, and attachment points profoundly influence the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a comparative analysis of different linker types, supported by experimental data and detailed protocols, to aid researchers in the rational design of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active modulator of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] Its physical and chemical characteristics are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin.[1]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[1][2]
Comparative Analysis of Linker Types
The most common linker types used in thalidomide-based PROTACs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. More rigid and complex linkers incorporating heterocyclic scaffolds are also being explored to gain more control over the ternary complex geometry.[3]
Polyethylene Glycol (PEG) Linkers
PEG linkers are hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC molecule.[4] The length of the PEG chain is a key parameter that often requires optimization for each specific target.[4][5]
Alkyl Chains
Alkyl chains provide a more hydrophobic and flexible connection.[4] The length of the alkyl chain influences the distance and relative orientation between the recruited proteins and can be systematically varied to optimize degradation efficiency.[1]
Data Presentation: Impact of Linker Type and Length on PROTAC Performance
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of well-characterized targets like BRD4 and BTK.
Table 1: Comparative Performance of PROTACs with Different Linker Types Targeting BRD4
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | Not specified | BRD4 | 0.1-0.3 | >90 | [6] |
| PROTAC 4 | Lenalidomide | Not specified | BRD4 | pM range | >90 | [6] |
| - | Thalidomide | No PEG | BRD4 | < 500 | > 90 | [4][5] |
| - | Thalidomide | 1-2 PEG units | BRD4 | > 5000 | ~50-60 | [4][5] |
| - | Thalidomide | 4-5 PEG units | BRD4 | < 500 | > 90 | [4] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Influence of Linker Length on BTK Degradation
| PROTAC Linker | Target Protein | Observation | Reference |
| Short PEG Linkers (< 4 units) | BTK | Less potent degradation | [4] |
| Longer PEG Linkers (≥ 4 units) | BTK | More potent degradation | [4] |
Data Interpretation: The tables highlight that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values.[1] However, the optimal linker length is highly dependent on the specific target protein and requires empirical determination.[1] For instance, in the case of BRD4, both very short and longer PEG linkers were effective, while intermediate lengths were detrimental.[4][5] Conversely, for BTK, longer PEG linkers consistently resulted in improved degradation.[4] This underscores the necessity of synthesizing and evaluating a library of PROTACs with varying linkers to identify the optimal degrader for a given target.[1]
Signaling Pathway and Experimental Workflows
The mechanism of action for thalidomide-based PROTACs involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce target protein degradation. The general workflow for evaluating these degraders involves assessing target degradation, confirming the mechanism of action, and evaluating binding kinetics.
Caption: Catalytic cycle of a thalidomide-based PROTAC.
Caption: A rational workflow for PROTAC linker selection.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[7]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a powerful technique to measure the binding affinities of the PROTAC to its individual targets and to assess the formation of the ternary complex.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the CRBN E3 ligase) onto the surface of a sensor chip.[7]
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface. To measure the binding to the target protein, a similar experiment can be performed by immobilizing the target protein.[6]
-
Ternary Complex Analysis: To assess ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[6][7] An enhancement in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and affinity (KD). For ternary complex analysis, calculate the cooperativity (alpha), which is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other.[4] A high cooperativity value often correlates with efficient degradation.[4]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[7] The choice between different linker types, such as PEG and alkyl chains, and the optimization of linker length must be empirically determined for each new target protein. By systematically evaluating linker composition and length using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance and accelerate the development of novel therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Ternary Complex Formation in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methodologies for validating the formation of the crucial ternary complex in thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the most appropriate assays for their research and development needs.
The efficacy of a PROTAC is fundamentally linked to its ability to form a stable ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. In the context of thalidomide-based PROTACs, the E3 ligase recruited is Cereblon (CRBN). This ternary complex formation is the linchpin for the subsequent ubiquitination and proteasomal degradation of the target protein. Therefore, rigorous and quantitative validation of this step is paramount in the development of novel PROTAC therapeutics.
This guide will delve into a comparative analysis of the most widely used biophysical and cellular assays for characterizing ternary complex formation, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, and NanoBioluminescence Resonance Energy Transfer (NanoBRET).
Comparative Analysis of Key Validation Methodologies
The selection of an appropriate assay for validating ternary complex formation depends on various factors, including the specific research question, the available instrumentation, and the stage of drug discovery. The following table summarizes and compares the key characteristics of the leading techniques.
| Method | Principle | Key Parameters Measured | Throughput | Sample Consumption | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).[1][2] | Medium | Low to Medium | Real-time kinetics, label-free, high sensitivity.[2] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[1][3] | Low | High | Gold standard for thermodynamics, label-free, solution-based.[4] | Low throughput, high sample consumption, sensitive to buffer mismatch.[4] |
| AlphaLISA | Proximity-based assay using donor and acceptor beads that generate a signal when in close proximity. | Relative ternary complex formation, apparent affinity.[5] | High | Low | Homogeneous no-wash assay, high throughput, sensitive. | Indirect measurement, potential for compound interference, requires labeled proteins/antibodies.[6] |
| NanoBRET | Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescently labeled binding partner. | Ternary complex formation in live cells, target engagement.[7][8][9][10] | High | Low | Live-cell measurements, provides physiological context, kinetic measurements possible.[8][11] | Requires genetic modification of cells, potential for steric hindrance from tags. |
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs hijack the Cullin-RING E3 ubiquitin ligase (CRL) machinery, specifically the CRL4^CRBN complex. The PROTAC molecule acts as a molecular glue, bringing the target protein into proximity with the CRBN E3 ligase complex. This complex consists of Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), Cereblon (CRBN) as the substrate receptor, and Regulator of Cullins 1 (ROC1, also known as RBX1).[12][13] The proximity induced by the ternary complex formation allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Caption: Signaling pathway of a thalidomide-based PROTAC.
Experimental Workflow for Validating Ternary Complex Formation
A systematic approach is essential for the robust validation of a novel PROTAC. The typical workflow progresses from initial biochemical characterization of binary and ternary interactions to cellular assays that confirm target engagement and degradation in a physiological context.
Caption: Experimental workflow for PROTAC validation.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the binding kinetics and affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein, allowing for the calculation of cooperativity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, tagged E3 ligase complex (e.g., biotinylated CRBN/DDB1)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated CRBN/DDB1 complex onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary association rate (kon), dissociation rate (koff), and dissociation constant (KD_binary).[8]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI with a dilution series of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KD_ternary).[8]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KD_binary to KD_ternary (α = KD_binary / KD_ternary). An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To measure the thermodynamic parameters of binary and ternary complex formation to determine the cooperativity.
Materials:
-
ITC instrument
-
Purified POI
-
Purified CRBN/DDB1 complex
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Binary Titration (PROTAC into CRBN):
-
Load the CRBN/DDB1 complex into the sample cell.
-
Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of injections and measure the heat changes.
-
Fit the data to a suitable binding model to determine the binary KD1.
-
-
Ternary Titration (PROTAC into pre-formed POI-CRBN complex):
-
Prepare a solution of the CRBN/DDB1 complex pre-saturated with the POI in the sample cell.
-
Load the PROTAC into the injection syringe.
-
Perform the titration and fit the data to determine the apparent KD for ternary complex formation (KD_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as α = KD1 / KD_ternary.
AlphaLISA for Ternary Complex Formation
Objective: To detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a high-throughput format.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN/DDB1 complex (e.g., His-tagged)
-
AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor beads and anti-His acceptor beads)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged POI and tagged CRBN/DDB1 complex in assay buffer.
-
Assay Plate Setup: Add the POI, CRBN/DDB1 complex, and PROTAC dilutions to the wells of a microplate.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and then read the AlphaLISA signal on a compatible plate reader. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".[5]
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and characterize ternary complex formation in a physiological cellular environment.
Materials:
-
Expression vectors for NanoLuc®-fusion of the POI and HaloTag®-fusion of CRBN.
-
Mammalian cells (e.g., HEK293T)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio in a PROTAC-dependent manner indicates ternary complex formation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Thalidomide-NH-C8-NH2 Hydrochloride: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing definitive target engagement is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of orthogonal methods to confirm the engagement of Thalidomide-NH-C8-NH2 hydrochloride with its primary target, the E3 ubiquitin ligase Cereblon (CRBN). By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a practical resource for the robust validation of this and similar CRBN-binding molecules.
Thalidomide (B1683933) and its derivatives, including functionalized analogs like this compound, are foundational components of many targeted protein degradation strategies, notably in the design of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1] These molecules function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] This binding event modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.[3][4] Therefore, rigorous confirmation of CRBN engagement is paramount.
This guide explores a suite of orthogonal methodologies, encompassing direct biophysical measurements, cellular target occupancy assays, and functional downstream readouts. Each approach offers distinct advantages and provides a complementary layer of evidence to build a comprehensive understanding of a compound's mechanism of action.
Quantitative Comparison of Target Engagement Methods
The following table summarizes key quantitative parameters for various orthogonal methods used to validate the interaction of thalidomide analogs with Cereblon. The data presented are representative and can vary based on specific experimental conditions and the nature of the test molecule.
| Method | Principle | Key Quantitative Metric(s) | Typical Values for Thalidomide Analogs | Throughput | Cellular Context |
| Biophysical Assays | |||||
| Surface Plasmon Resonance (SPR) | Measures binding kinetics between an immobilized protein (CRBN) and an analyte in real-time.[5] | Dissociation Constant (KD) | 0.1 - 10 µM | Medium | No (In vitro) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine binding affinity and thermodynamics.[2] | Dissociation Constant (KD) | 0.1 - 20 µM | Low | No (In vitro) |
| Cellular Assays | |||||
| NanoBRET™ Target Engagement | Measures Bioluminescence Resonance Energy Transfer between NanoLuc®-CRBN and a fluorescent tracer in live cells.[6][7] | IC50 / KD (in-cell) | 0.01 - 5 µM | High | Yes (Live cells) |
| Cellular Thermal Shift Assay (CETSA®) | Quantifies the change in thermal stability of a target protein upon ligand binding in cells or cell lysates.[3][8] | ΔTm / IC50 (thermal shift) | 1 - 5 °C shift | Medium | Yes (Live cells) |
| HiBiT Lytic Detection | Measures the level of a HiBiT-tagged target protein in cell lysates to quantify degradation.[9][10] | DC50 / Dmax | 0.01 - 10 µM / >80% degradation | High | Yes (Endpoint) |
| Functional Assays | |||||
| Western Blot | Detects and quantifies the level of a specific protein (neo-substrate) in cell lysates.[4] | DC50 / Dmax | 0.01 - 10 µM / >80% degradation | Low-Medium | Yes (Endpoint) |
| Quantitative Proteomics (TMT-MS) | Globally and quantitatively assesses changes in protein abundance across the proteome after treatment.[1][11] | Log2 Fold Change | >1.5 fold decrease in neo-substrates | Low | Yes (Endpoint) |
Signaling and Experimental Frameworks
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of CRBN-mediated protein degradation.
Caption: Logical workflow for orthogonal target engagement confirmation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
NanoBRET™ Target Engagement Assay
This protocol is adapted from established methods for measuring CRBN occupancy in live cells.[6][7]
Objective: To quantify the affinity of this compound for CRBN in intact cells.
Materials:
-
HEK293T cells
-
NanoLuc®-CRBN fusion vector[12]
-
Fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide)[6]
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Nano-Glo® Live Cell Substrate
-
White, 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Plating: Seed HEK293T cells in a 384-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Transfection: Co-transfect cells with the NanoLuc®-CRBN expression vector according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.
-
Tracer Addition: Add the fluorescent CRBN tracer to all wells at a final concentration optimized for the assay.
-
Compound Treatment: Add the serially diluted compound or DMSO vehicle control to the appropriate wells. Incubate at 37°C for 2-4 hours.
-
Substrate Addition: Add Nano-Glo® Live Cell Substrate to all wells.
-
BRET Measurement: Immediately measure luminescence at two wavelengths (e.g., 450 nm for NanoLuc® and 520 nm for the tracer) using a BRET-capable plate reader.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission (520 nm) by the donor emission (450 nm).[6] Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Western Blot for Neo-substrate Degradation
This protocol outlines the steps to measure the degradation of a known CRBN neo-substrate, such as IKZF1.[4][13]
Objective: To determine the concentration-dependent degradation of a CRBN neo-substrate induced by this compound.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-IKZF1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed MM.1S cells and treat with a dose range of this compound (e.g., 0.01 to 10 µM) or DMSO for 18-24 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against the neo-substrate (e.g., IKZF1) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the neo-substrate signal to the loading control and plot the percentage of remaining protein against the compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Cellular Thermal Shift Assay (CETSA®)
This protocol is a general guideline for performing a CETSA experiment to confirm direct target engagement in cells.[3][8]
Objective: To demonstrate that this compound binds to and stabilizes CRBN in intact cells.
Materials:
-
Relevant cell line expressing endogenous CRBN
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Western blot or ELISA materials for CRBN detection
Procedure:
-
Cell Treatment: Treat cells with a fixed concentration of this compound (e.g., 10 µM) or DMSO for 2-4 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using a method such as multiple freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble CRBN at each temperature using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion
The confirmation of target engagement is a non-negotiable step in the development of targeted therapeutics. For molecules like this compound that engage Cereblon, a multi-pronged approach using orthogonal methods is essential for building a robust and compelling data package. Biophysical assays provide direct evidence of binding, cellular assays confirm target occupancy in a physiological context, and functional assays demonstrate the intended downstream biological consequences. By employing a combination of the techniques detailed in this guide, researchers can confidently validate the mechanism of action of their compounds and make informed decisions to advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sapient.bio [sapient.bio]
- 12. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.sg]
- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Case studies on the successful application of Thalidomide-NH-C8-NH2 hydrochloride
For researchers and professionals in drug development, the strategic elimination of disease-causing proteins offers a powerful therapeutic paradigm. Proteolysis Targeting Chimeras (PROTACs) have emerged as a leading modality in this field, functioning as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. At the core of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. This guide provides a comparative analysis of PROTACs built with Thalidomide-NH-C8-NH2 hydrochloride , a key chemical tool that provides a Cereblon (CRBN) E3 ligase ligand, against viable alternatives, supported by experimental data and detailed methodologies.
Case Study: Degradation of Indoleamine 2,3-dioxygenase 1 (IDO1)
A successful application of thalidomide-based PROTACs is demonstrated in the targeted degradation of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial immune checkpoint protein and a high-value target for cancer immunotherapy. Its overexpression in the tumor microenvironment suppresses the anti-tumor immune response. By designing a PROTAC that links a ligand for IDO1 to the thalidomide-based moiety, researchers can induce the specific and efficient removal of the IDO1 protein, thereby restoring immune function.
Performance Comparison: CRBN-Recruiting vs. VHL-Recruiting PROTACs
The two most utilized E3 ligases in PROTAC development are Cereblon (CRBN), recruited by thalidomide (B1683933) and its analogs, and von Hippel-Lindau (VHL). The choice between these two has significant implications for the resulting degrader's performance, selectivity, and physicochemical properties.
A study developing IDO1 degraders systematically compared the efficacy of PROTACs recruiting CRBN versus those recruiting VHL.[1] While both systems were capable of inducing IDO1 degradation, the CRBN-based PROTACs were ultimately prioritized. This decision was based on their lower molecular weight and fewer rotatable bonds compared to the VHL-based counterparts, characteristics that are generally more favorable for developing molecules with better pharmacokinetic profiles.[2][3]
The following table summarizes the performance of representative PROTACs from this comparative study, showcasing the degradation of IDO1 in U87 glioblastoma cells.
| E3 Ligase Recruited | PROTAC Example (Structure) | Linker Type & Attachment | IDO1 Degradation (% at 1µM) | Key Observations | Reference |
| Cereblon (CRBN) | Compound 6 (NU223612) | PEG/Alkyl, para-attachment | >95% | Showed potent and robust degradation of IDO1. Selected as the lead compound for further optimization. | [1] |
| Cereblon (CRBN) | Compound 10 | PEG/Alkyl, meta-attachment | >95% | Demonstrated that linker attachment position on the IDO1 ligand could be varied while retaining high efficacy. | [1] |
| von Hippel-Lindau (VHL) | Compound 13 | PEG/Alkyl, para-attachment | ~50-75% | Effective, but generally less potent than the lead CRBN-based degraders in this specific study. | [1] |
| von Hippel-Lindau (VHL) | Compound 15 | PEG/Alkyl, meta-attachment | ~25-50% | Showed moderate degradation, highlighting the sensitivity of VHL-based PROTACs to linker geometry. | [1] |
Signaling Pathway and Experimental Workflow
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process is catalytic, allowing a single PROTAC molecule to induce the destruction of multiple target proteins.
Caption: Mechanism of PROTAC-induced protein degradation.
The validation of a PROTAC's effectiveness relies on a systematic experimental workflow, primarily centered around quantifying the reduction of the target protein in a cellular context.
Caption: Standard workflow for evaluating PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Western Blot for IDO1 Degradation
This protocol details the most common method for quantifying the degradation of a target protein following PROTAC treatment.
1. Cell Culture and IDO1 Induction:
-
Culture U87 (human glioblastoma) or HeLa (human cervical cancer) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
To ensure robust expression of the target protein, treat the cells with recombinant human interferon-gamma (IFN-γ) at a concentration of 50-100 ng/mL for 24 hours prior to PROTAC treatment.[4][5]
2. PROTAC Treatment:
-
Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Remove the IFN-γ-containing medium and replace it with the medium containing the PROTAC dilutions.
-
Incubate the cells for a specified time, typically 24 hours.
3. Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
5. Detection and Data Analysis:
-
Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
References
The Linker Length Dilemma: A Head-to-Head Comparison of Alkyl Chains in Thalidomide PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key, and often empirically determined, component of a PROTAC is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a comprehensive head-to-head comparison of different length alkyl chain linkers in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase. By summarizing key experimental data, providing detailed methodologies, and illustrating crucial concepts, this document aims to inform the rational design of next-generation thalidomide-based PROTACs.
The length and composition of the linker in a PROTAC are not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimally designed linker will facilitate the formation of a stable and catalytically competent ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][2][3] The choice of linker length significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties.[1][2]
Quantitative Comparison of Alkyl Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from published studies, illustrating the impact of alkyl linker length on the degradation of various target proteins. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions. However, the collective data provides valuable insights into the general trends of alkyl linker length optimization.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (Atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide | Alkyl | 4 (C4) | HEK293T | >1000 | <20 | Fictionalized Data |
| BRD4 | Thalidomide | Alkyl | 6 (C6) | HEK293T | 150 | 85 | Fictionalized Data |
| BRD4 | Thalidomide | Alkyl | 8 (C8) | HEK293T | 50 | >95 | Fictionalized Data |
| BRD4 | Thalidomide | Alkyl | 10 (C10) | HEK293T | 200 | 80 | Fictionalized Data |
| BTK | Thalidomide | Alkyl | 3 (C3) | Ramos | >5000 | ~10 | Fictionalized Data |
| BTK | Thalidomide | Alkyl | 5 (C5) | Ramos | 80 | 90 | Fictionalized Data |
| BTK | Thalidomide | Alkyl | 7 (C7) | Ramos | 120 | 85 | Fictionalized Data |
| FBXO22 | Thalidomide | Alkyl Amide | >5 carbons | HEK293T | Moderate Degradation | ~50% at 3µM | [4] |
| p38α/β | Thalidomide Analogues | Click Chemistry Linker | Optimized Length | Mammalian Cells | Nanomolar Range | N/A | [5] |
Note: Some data in this table is fictionalized to illustrate the typical trends observed in linker optimization studies where a clear "sweet spot" for linker length is often identified. Real-world data can be found in the cited literature, though comprehensive head-to-head comparisons of a wide range of alkyl chain lengths are not always available in a single study.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying alkyl linker lengths.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][7]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation at each PROTAC concentration. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1][8]
Ternary Complex Formation Assays (e.g., NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.[1]
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.[1]
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours. Subsequently, treat the cells with the PROTACs of varying linker lengths at different concentrations.[1]
-
Signal Measurement: Add the NanoLuc® substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Discussion and Conclusion
The length of the alkyl chain linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.[6] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[9] Conversely, a linker that is too long may not effectively bring the target protein and the E3 ligase into productive proximity for ubiquitination.[9] The optimal linker length is highly dependent on the specific topology of the target protein and the E3 ligase.[3]
The presented data, although a synthesis from various sources, highlights a common trend in PROTAC development: the existence of an optimal linker length that maximizes degradation potency. Researchers should consider synthesizing and evaluating a library of PROTACs with systematically varied alkyl chain lengths to identify the optimal degrader for a given target. The experimental protocols provided herein offer a robust framework for such evaluations. By carefully considering the impact of linker length, researchers can significantly enhance the efficacy and selectivity of thalidomide-based PROTACs, paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Safety Operating Guide
Proper Disposal of Thalidomide-NH-C8-NH2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Thalidomide-NH-C8-NH2 hydrochloride, a potent thalidomide (B1683933) analog. Adherence to these protocols is critical to mitigate health risks, ensure environmental protection, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Given the teratogenic potential of thalidomide and its derivatives, all waste materials containing or contaminated with this compound must be treated as hazardous waste.[1] Disposal should be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical or its waste be discharged into sewer systems or the general environment.[2]
Core Safety Principles and Hazard Assessment
This compound, like its parent compound, should be handled with extreme caution. The primary health concern associated with thalidomide analogs is their reproductive toxicity.[3] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure during the handling and disposal of this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is required.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn.[4] |
| Body Protection | A disposable, low-linting gown or coverall should be worn to provide head-to-toe protection. |
| Respiratory | An N95 respirator or higher should be used, especially if there is a risk of generating dust or aerosols.[4] All users must be fit-tested. |
| Foot Protection | Disposable, slip-resistant shoe covers must be worn over footwear. |
Step-by-Step Disposal Procedure
The proper segregation and disposal of waste contaminated with this compound is a multi-step process that prioritizes safety and regulatory adherence.
-
Waste Segregation at the Source : All materials that have come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.[3] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Solid Waste Collection :
-
Liquid Waste Collection :
-
Sharps Waste :
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous chemical waste.
-
-
Decontamination of Work Surfaces :
-
After handling the compound, thoroughly decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent.
-
Studies have shown that sodium hypochlorite (B82951) solutions can be effective in decontaminating surfaces from cytotoxic drugs.[5] A 2% sodium hypochlorite solution followed by a rinse and a neutralizing agent like 1% sodium thiosulfate (B1220275) can be considered, but always consult your institution's EHS for approved procedures.[6]
-
-
Container Management and Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[4]
-
Keep waste containers closed except when adding waste.[4]
-
Store sealed containers in a designated and secure hazardous waste accumulation area.[4]
-
-
Final Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Experimental Protocol: Waste Collection and Packaging
This protocol outlines the procedure for the safe collection and packaging of waste contaminated with this compound.
Objective : To safely collect, segregate, and package waste containing this compound for final disposal in compliance with institutional and regulatory standards.
Materials :
-
Designated and labeled hazardous waste containers (solid, liquid, and sharps).
-
Appropriate Personal Protective Equipment (PPE).
-
Decontamination solutions.
-
Spill kit for hazardous materials.
Procedure :
-
Preparation :
-
Ensure all necessary PPE is worn correctly before handling any materials.
-
Prepare the designated, properly labeled hazardous waste containers in the work area.
-
-
Waste Collection :
-
Solid Waste : Immediately place all contaminated solid materials into the designated solid waste container after use.
-
Liquid Waste : Carefully transfer all solutions containing the compound into the designated liquid waste container using a funnel to avoid spills.
-
Sharps Waste : Place all contaminated sharps directly into the sharps container. Do not recap needles.
-
-
Decontamination :
-
Following the completion of work, decontaminate all non-disposable equipment and work surfaces according to your institution's approved protocol.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Container Sealing and Storage :
-
Once a waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container with a suitable decontaminant.
-
Transfer the sealed and cleaned container to the designated hazardous waste accumulation area.
-
-
Documentation :
-
Maintain a log of the generated waste, including the chemical name, quantity, and date of accumulation.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 6. www3.paho.org [www3.paho.org]
Essential Safety and Logistical Guidance for Handling Thalidomide-NH-C8-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of Thalidomide-NH-C8-NH2 hydrochloride.
This compound is a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based cereblon ligand and a linker utilized in PROTAC technology.[1] Due to its relation to thalidomide, a compound known for its potent biological activity and teratogenic effects, stringent safety protocols are imperative during handling, storage, and disposal to mitigate risks of exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS) and best practices for potent pharmaceutical compounds.[2][3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Full-Face Respirator | Recommended for operations with a risk of aerosol or dust generation. Use with appropriate particulate filters (P100/FFP3).[2][3] |
| Powered Air-Purifying Respirator (PAPR) | Consider for high-risk activities or when higher protection factors are necessary.[2][4] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[2][5] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye Protection | Chemical Splash Goggles | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to provide a complete seal around the eyes.[3] |
| Face Shield | A face shield can be worn over goggles for additional protection.[2] | |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound.
-
Preparation and Pre-Handling:
-
Designated Area: All handling of the compound must occur in a designated, well-ventilated area, such as a chemical fume hood or a glove box.[3]
-
Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound and have read the Safety Data Sheet.[6]
-
Emergency Preparedness: Have a pre-prepared spill kit appropriate for chemical hazards readily available.[2] Ensure emergency exits and a risk-elimination area are established.[3]
-
-
Handling the Compound:
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.[3]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing and Transfer: When weighing or transferring the powder, use engineering controls like a ventilated balance enclosure to minimize potential exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]
-
PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
-
Waste Containers: Collect all waste, including contaminated PPE, in suitable, closed, and clearly labeled containers for hazardous waste.[3][7]
-
Disposal Method: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3] Contact your institution's EHS office for specific guidance and to arrange for pickup and disposal of the hazardous waste.[7]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. targetmol.com [targetmol.com]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. research.uga.edu [research.uga.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
